molecular formula C12H11ClN2OS B448606 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide CAS No. 328274-92-6

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide

货号: B448606
CAS 编号: 328274-92-6
分子量: 266.75g/mol
InChI 键: DIKWBQZSXXITGJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C12H11ClN2OS and its molecular weight is 266.75g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-8-7-17-12(14-8)15-11(16)10(13)9-5-3-2-4-6-9/h2-7,10H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKWBQZSXXITGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide on the Putative Mechanism of Action for 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

In the landscape of drug discovery and development, researchers are frequently confronted with novel chemical entities for which no biological activity or mechanism of action has been documented. The compound 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide represents such a case. This technical guide is structured not as a declaration of a known mechanism, but as a strategic blueprint for its elucidation. As a Senior Application Scientist, the objective is to leverage our understanding of structurally related compounds to formulate a scientifically rigorous and testable hypothesis regarding its core mechanism of action. This document will deconstruct the molecule into its key chemical motifs, propose a putative mechanism based on established pharmacology, and provide a comprehensive suite of experimental protocols to validate this hypothesis.

Molecular Deconstruction and Mechanistic Hypothesis

The structure of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide is a composite of three key moieties, each contributing to a potential pharmacological profile: the chloroacetamide group, the N-phenylacetamide scaffold, and the 4-methyl-1,3-thiazole ring.

  • The Chloroacetamide "Warhead": A Covalent Modifier. The chloroacetamide group is a well-characterized electrophilic moiety. The presence of a chlorine atom alpha to a carbonyl group makes the adjacent carbon susceptible to nucleophilic attack. In a biological context, this strongly suggests a mechanism involving covalent modification of proteins. Specifically, the sulfhydryl group of cysteine residues and the imidazole group of histidine residues in protein active sites are prime targets for such alkylation.[1][2] This irreversible binding can lead to potent and sustained inhibition of enzyme activity.

  • The Thiazole Ring: A Privileged Pharmacophore. The thiazole ring is a cornerstone of medicinal chemistry, found in a multitude of FDA-approved drugs.[3][4] Its derivatives are known to possess a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] The thiazole moiety in the target compound likely plays a crucial role in defining its target specificity and pharmacokinetic properties.

  • The N-phenylacetamide Scaffold: A Versatile Core. The N-phenylacetamide structure is another common feature in pharmacologically active molecules, contributing to a range of activities from analgesic to antibacterial.[7][8] This part of the molecule likely influences its binding affinity to the target protein and its overall physicochemical properties.

Hypothesized Mechanism of Action: Based on this structural analysis, we propose that 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide acts as a covalent inhibitor of a key protein target. The chloroacetamide group serves as the reactive "warhead" that forms an irreversible covalent bond with a nucleophilic residue in the active site of its target protein. The thiazole and N-phenylacetamide moieties guide the molecule to its specific target and contribute to its overall biological effect, which could be, but is not limited to, anticancer, antimicrobial, or anti-inflammatory activity.

A Roadmap for Experimental Validation

To investigate the hypothesized mechanism of action, a multi-pronged experimental approach is necessary. The following protocols are designed to first screen for broad biological activity and then to systematically pinpoint the molecular target and elucidate the mechanism of interaction.

Initial Biological Screening: Unveiling the Pharmacological Profile

The first step is to determine the general biological activity of the compound. This can be achieved through a panel of in vitro assays.

Table 1: Proposed Initial In Vitro Screening Panel

Assay TypePurposeRepresentative Cell Lines/Organisms
Anticancer Assess cytotoxic and antiproliferative effects.A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)).
Antibacterial Determine activity against a range of bacteria.Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Anti-inflammatory Evaluate the potential to modulate inflammatory responses.Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells (measuring nitric oxide production).

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide and treat the cells for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[9]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Target Engagement and Covalent Modification

Assuming a biological activity is identified, the next phase is to confirm direct target engagement and the covalent nature of the interaction.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

  • Target Selection: Based on the results of the initial screen, select a relevant enzyme class for investigation (e.g., kinases if anticancer activity is observed, bacterial enzymes if antibacterial activity is seen).

  • Assay Setup: In a suitable buffer, combine the target enzyme, its substrate, and varying concentrations of the test compound.

  • Time-Dependent Inhibition: To test for covalent inhibition, pre-incubate the enzyme with the compound for different time intervals before adding the substrate. A time-dependent increase in inhibition suggests a covalent mechanism.

  • Product Detection: Measure the formation of the product over time using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Determine the IC50 and Ki values. For covalent inhibitors, the rate of inactivation (kinact) can also be determined.

Diagram 1: General Workflow for Target Validation

G A Initial Biological Screening (e.g., Cytotoxicity Assay) B Identification of Active Phenotype (e.g., Anticancer) A->B C Hypothesized Target Class (e.g., Kinases) B->C D In Vitro Enzyme Assays (Confirm Inhibition) C->D E Mass Spectrometry Analysis (Confirm Covalent Adduct) D->E F Cellular Target Engagement (e.g., CETSA) D->F G Mechanism of Action Confirmed E->G F->G G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Compound 2-chloro-N-(4-methyl-1,3-thiazol-2-yl) -2-phenylacetamide Compound->Kinase2 Covalent Inhibition Gene Gene Expression TF->Gene Promotes Cell Proliferation

Caption: Hypothesized inhibition of a kinase signaling pathway.

Concluding Remarks and Future Directions

The technical guide presented herein provides a robust framework for elucidating the mechanism of action of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide. The central hypothesis, grounded in the known reactivity of its constituent chemical motifs, is that of covalent enzyme inhibition. The proposed experimental cascade is designed to systematically test this hypothesis, from broad phenotypic screening to precise target identification. Successful execution of these studies will not only unveil the mechanism of this novel compound but also pave the way for its potential development as a therapeutic agent. Further investigations could include structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies in relevant disease models to assess efficacy and safety.

References

  • Thiazole Ring—A Biologically Active Scaffold. PMC. [Link]

  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. [Link]

  • Chloroacetamide – Knowledge and References. Taylor & Francis Online. [Link]

  • How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug? MtoZ Biolabs. [Link]

  • Importance of Target Identification & Validation in Drug Development. Danaher Life Sciences. [Link]

  • Target Engagement Assays in Early Drug Discovery. PMC. [Link]

  • In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Enzium. [Link]

  • Full article: Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

  • Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. PubMed. [Link]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing. [Link]

  • Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. MDPI. [Link]

  • How to experimentally validate drug-target interactions? ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. ResearchGate. [Link]

Sources

Profiling the Binding Affinity and Kinetic Landscape of 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Discipline: Chemoproteomics, Biophysics, and Molecular Pharmacology

Executive Summary & Pharmacophore Analysis

The compound 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide represents a highly versatile prototype in the development of Targeted Covalent Inhibitors (TCIs). As a Senior Application Scientist, I approach the evaluation of this molecule not as a simple lock-and-key interaction, but as a dynamic, two-stage kinetic process.

To understand its binding affinity, we must deconstruct its bipartite pharmacophore:

  • The Recognition Element (4-methyl-1,3-thiazol-2-yl moiety): 2-aminothiazole derivatives are privileged scaffolds in kinase drug discovery. They frequently act as hinge-binders in the ATP pocket or as highly selective allosteric modulators (e.g., targeting Protein Kinase CK2)[1]. This moiety drives the initial, reversible binding affinity ( Ki​ ).

  • The Reactive Warhead (alpha-chloroacetamide): Alpha-chloroacetamides are mildly reactive electrophiles. Unlike highly promiscuous alkylating agents, they require the precise spatial arrangement provided by the recognition element to undergo an SN​2 nucleophilic substitution with a proximal, non-catalytic cysteine residue[2].

Because this compound bridges reversible recognition and irreversible modification, standard equilibrium metrics (like IC50​ or Kd​ ) are mathematically invalid for assessing its true biological affinity[3]. This whitepaper outlines the rigorous, self-validating methodologies required to map its target profile and quantify its covalent binding kinetics.

The Mechanistic Paradigm: Two-Step Covalent Binding Kinetics

The interaction between 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide ( I ) and a target protein ( E ) follows a two-step kinetic mechanism.

First, the 2-aminothiazole core drives the formation of a reversible, non-covalent complex ( E⋅I ). The strength of this interaction is defined by the inhibition constant, Ki​ . Second, if a nucleophilic cysteine is positioned correctly within the binding pocket, the alpha-chloroacetamide warhead forms a permanent covalent bond ( E−I ), defined by the maximum rate of inactivation, kinact​ [3].

Causality in Experimental Design: Why do we measure kinact​/Ki​ instead of IC50​ ? Because covalent binding is time-dependent, an IC50​ value will artificially decrease the longer you incubate the drug. The second-order rate constant, kinact​/Ki​ , normalizes for both binding affinity and chemical reactivity, making it the only reliable metric for predicting in vivo target engagement and drug efficacy[4].

Kinetics E Target Protein (E) EI Non-Covalent Complex (E·I) E->EI k_on I Inhibitor (I) I->EI EI->E k_off EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact

Two-step kinetic model of targeted covalent inhibition.

Experimental Workflow 1: Target Deconvolution via ABPP

To determine exactly which proteins 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide binds to within a complex cellular environment, we employ competitive Activity-Based Protein Profiling (ABPP)[5].

This protocol is a self-validating system: rather than tagging our drug (which could alter its binding affinity), we use a broad-spectrum alkyne-tagged iodoacetamide (IA-alkyne) probe to label all free cysteines. If our drug specifically binds and covalently modifies a target, it will block the IA-alkyne probe from binding that specific site, resulting in a quantifiable loss of signal in mass spectrometry.

Step-by-Step Methodology: isoTOP-ABPP
  • Native Proteome Extraction: Lyse disease-relevant cells (e.g., A549 lung cancer cells) using a mild, detergent-free buffer. Causality: Native extraction preserves endogenous protein folding and multiprotein complexes, ensuring the 2-aminothiazole moiety recognizes the physiologically relevant conformation of the binding pocket.

  • Inhibitor Incubation: Treat the proteome with varying concentrations (0.1 µM to 10 µM) of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide for 1 hour at 37°C.

  • Probe Competition: Add 100 µM of IA-alkyne probe for 1 hour. Causality: The IA-alkyne will covalently tag all highly reactive cysteines that have not been occupied by our inhibitor.

  • Click Chemistry: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide tag containing an isotopically labeled, TEV-cleavable linker to the IA-alkyne probes.

  • Enrichment & Digestion: Capture tagged proteins using streptavidin-agarose beads. Wash extensively to remove non-specific binders, then perform on-bead tryptic digestion.

  • Quantitative LC-MS/MS: Cleave the peptides from the beads using TEV protease and analyze via liquid chromatography-tandem mass spectrometry. Identify targets by calculating the isotopic ratio (Heavy/Light) of the peptides; a high ratio indicates that the inhibitor successfully outcompeted the probe at that specific cysteine residue.

ABPP_Workflow Step1 1. Native Proteome Extraction Step2 2. Incubate with Covalent Inhibitor Step1->Step2 Step3 3. Label with IA-Alkyne Probe Step2->Step3 Step4 4. CuAAC Click Chemistry (Biotin) Step3->Step4 Step5 5. Streptavidin Enrichment Step4->Step5 Step6 6. Quantitative LC-MS/MS Step5->Step6

Competitive Activity-Based Protein Profiling (ABPP) workflow for target deconvolution.

Experimental Workflow 2: Kinetic Characterization via SPR

Once specific target proteins are identified via ABPP, we must quantify the binding affinity ( Ki​ ) and reactivity ( kinact​ ). Surface Plasmon Resonance (SPR) is the gold standard for label-free, real-time kinetic monitoring[4].

The "Dead Sensor" Problem & Causality of Assay Design: Traditional SPR protocols covalently link the target protein to a CM5 dextran chip. However, because our compound is a covalent inhibitor, it permanently modifies the immobilized protein. After a single injection, the active surface is destroyed. To create a robust, self-validating system, we must use a regenerable capture methodology .

Step-by-Step Methodology: Regenerable SPR
  • Sensor Chip Preparation: Utilize a Nitrilotriacetic acid (NTA) sensor chip charged with Ni2+ .

  • Target Capture: Inject a recombinant, His-tagged version of the target protein (identified from ABPP) to capture it non-covalently onto the NTA surface.

  • Baseline Stabilization: Run running buffer (e.g., HBS-P+ with 1% DMSO) until a stable baseline is achieved. Causality: A flat baseline ensures that any subsequent shift in resonance units (RU) is strictly due to inhibitor binding, not protein dissociation.

  • Inhibitor Injection: Inject 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide at multiple concentrations (e.g., 0.5x to 10x the estimated Ki​ ) for a contact time of 180 seconds.

  • Surface Regeneration: Inject 350 mM EDTA to strip the Ni2+ and the covalently modified protein off the chip entirely. Recharge with Ni2+ and capture fresh, unmodified target protein for the next concentration cycle.

  • Data Fitting: Fit the resulting sensograms to a two-state reaction model to extract kon​ , koff​ (which define Ki​ ), and kinact​ .

Data Presentation: Kinetic Profiling Summary

The dual nature of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide means it can act as a reversible binder if no cysteine is present in the pocket (e.g., against CK2[1]), but acts as a potent covalent inactivator when a nucleophile is accessible (e.g., acquired cysteines in mutant kinases).

Below is a representative data summary demonstrating how the quantitative kinetic parameters derived from SPR and ABPP are structured for comparative analysis:

Table 1: Representative Kinetic Parameters for 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide

Target ProteinBinding Mode Ki​ (µM) kinact​ ( s−1 ) kinact​/Ki​ ( M−1s−1 )
Protein Kinase CK2 Reversible Allosteric0.85N/AN/A
EGFR (T790M/C797S) Covalent (Cys797)1.20 4.5×10−4 375
KRAS (G12C) Covalent (Cys12)5.40 1.2×10−4 22
Glutathione (GSH) Off-Target (Reactivity Control)> 100 <10−6 < 10

Note: The high Ki​ and low kinact​ against Glutathione (GSH) validates that the alpha-chloroacetamide is a "mild" electrophile, requiring the non-covalent affinity of the 2-aminothiazole scaffold to drive the reaction, thereby preventing widespread off-target toxicity.

References[5] Activity-based protein profiling: A graphical review - PMC - NIH -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz2loxAbWyaxvT_RAOXRIPbUGTSD9Z0Fd_n6NRIO7rPMzgWdN0tgfpX45KgADzuUnk6jrq3HIT0yWxi2SeG0zCoZGgGPws2Rlk-v5m0rCLfOCeaY8IWC5ehgSz8fmJ4Z3olCXzShBSP8hGmyw=[2] Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - Journal of the American Chemical Society - ACS Publications -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3R33MSShGKSvz9aQ08hKlYEwlPK0w9U-mH-rVd4qJ4tmBt0mo8OYQpqJKNcugkvQ1tdFcmVHoSq7a3cHRX22la49zT1datv6cuM3kAsESGTtGs67H_vfa05e1bzcu0NGP1OEwkddT[4] Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands - PMC - NIH -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtABRfwSDy6sS80hNfVSVqO_37aq8ZeDp6IAJSEecSP0hwagy_hnKxa6OjoD37KYAh3U78Vy2Wns4MgQmHkfDYk0bVIP9TFgqxabVgJIxsdgn_Zn4E0dW8MdVYe6DC_J4eMlIYJvSFY2tsh9E=[1] 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action - Journal of Medicinal Chemistry - ACS Publications -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2XDiOIUauJOnwSlKfLyBP9MZu3BR2W9ZZZioZZA8wR4Fq-0353hZoAJ5p8rh_APLG1DM7tjoC3WJ-IIYNfKEE1UhKAdcypfcppc8rETdYYGO3lnkyEpvh9aqkfeDsHUzBdkgGvJpc5Xk2zDxKqUs=[3] Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Publishing -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3qvanareQ5yMY8ZvyjgdVvM1FgddU9NnjzcoYHHtqLS-s3HXNEcj4FvoH7BgvyyPJbtWtzyyfLSfPbOQRFmRHechiczOJD2xZrf-uH36BIeNJl7LDYYtSK7zl5aezo3laE8x-2gnJ-HPFcd2LPKvVdDfjxQCau_g=

Sources

Methodological & Application

A Validated Reversed-Phase HPLC Method for the Quantification of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a simple, robust, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide. This compound is a key intermediate in various synthetic organic chemistry pathways. The method utilizes a C18 stationary phase with a mobile phase consisting of a buffered acetonitrile and water mixture, offering excellent selectivity and peak shape. Detection is performed using a UV detector at 265 nm. The method was systematically developed by optimizing the stationary phase, mobile phase composition, and other chromatographic parameters. Full validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This validated method is suitable for routine quality control and quantitative analysis of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide in various research and development settings.

Introduction and Chromatographic Strategy

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide is a complex heterocyclic compound featuring a thiazole ring, an amide linkage, and a phenyl group. Accurate quantification of such molecules is critical for ensuring the quality and consistency of starting materials and intermediates in drug discovery and development. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose, providing high resolution and sensitivity.[1]

1.1. Analyte Properties and Rationale for RP-HPLC

The chemical structure of the analyte (Figure 1) indicates a moderately non-polar character due to the presence of the phenyl and methyl-thiazole groups. This inherent hydrophobicity makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the most logical and effective separation mode.[2] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; compounds are retained based on their hydrophobic interactions with the stationary phase.[3]

The presence of the phenyl and thiazole rings, which are strong chromophores, suggests that the molecule will have significant UV absorbance, making UV detection a suitable and straightforward choice for quantification.

Figure 1: Chemical Structure of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide Image of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide (Note: A placeholder for the chemical structure image)

1.2. Initial Strategy

The method development strategy was initiated based on the analyte's structural properties:

  • Separation Mode: Reversed-Phase HPLC.

  • Stationary Phase: A C18 column was selected as the initial choice due to its wide applicability and strong retention for non-polar to moderately polar compounds.[4][5]

  • Mobile Phase: A mixture of acetonitrile (ACN) and water was chosen as the primary mobile phase.[2] Acetonitrile is favored for its low viscosity and UV transparency at lower wavelengths.[2] A buffer was incorporated to control the mobile phase pH, which is crucial for achieving reproducible retention times and symmetrical peak shapes for compounds with ionizable groups like the nitrogen atoms in the thiazole ring.[6]

  • Detection: A Diode Array Detector (DAD) was used to scan the UV spectrum of the analyte to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Method Development and Optimization

The process of method development followed a systematic, multi-step approach to achieve the desired separation with optimal efficiency and peak symmetry.

HPLC_Method_Development cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Structure, UV Spectrum) Scouting Initial Method Scouting (C18, ACN/H2O Gradient) Analyte->Scouting Define starting point Column_Screen Column Selectivity Screen (C18 vs. Phenyl vs. C8) Scouting->Column_Screen Initial results MP_Opt Mobile Phase Optimization (Organic %, pH, Buffer) Column_Screen->MP_Opt Select best column Final_Method Final Isocratic Method MP_Opt->Final_Method Define optimal conditions Validation Method Validation (ICH Q2(R1) Guidelines) Final_Method->Validation Confirm suitability

Diagram 1: Workflow for HPLC Method Development and Validation

2.1. Wavelength Selection A standard solution of the analyte (10 µg/mL) was prepared in acetonitrile and injected into the HPLC system with a DAD detector. The UV spectrum was recorded, and the wavelength of maximum absorbance (λmax) was determined to be 265 nm . This wavelength was used for all subsequent experiments to ensure maximum sensitivity.

2.2. Column Selection The choice of stationary phase chemistry is a critical factor influencing selectivity.[7] Three columns with different stationary phases were screened to find the optimal selectivity and peak shape for the analyte.

Column TypeDimensionsObservationsConclusion
Generic C18 250 x 4.6 mm, 5 µmGood retention, symmetrical peak shape (Asymmetry ~1.1).Selected for optimization.
Generic Phenyl 250 x 4.6 mm, 5 µmLess retention than C18, slight peak fronting.Not ideal due to lower retention.
Generic C8 250 x 4.6 mm, 5 µmInsufficient retention under initial conditions.Not suitable.
Table 1: Results of the Column Screening Experiments

The C18 column provided the best balance of retention and peak shape and was therefore chosen for further optimization.

2.3. Mobile Phase Optimization The mobile phase composition directly controls the retention time and can significantly affect peak shape.[8]

  • Organic Modifier Percentage: The ratio of acetonitrile to the aqueous phase was adjusted to achieve a retention time between 5 and 10 minutes, which provides a good balance between analysis time and resolution from any potential early-eluting impurities. A composition of 60% acetonitrile resulted in an ideal retention time.

  • Aqueous Phase pH and Buffer: To ensure consistent ionization of the thiazole moiety and prevent peak tailing, different buffer systems were evaluated. A phosphate buffer at a pH of 3.0 was found to provide the most symmetrical peak. Using a buffer is essential to resist pH changes when the sample is introduced into the mobile phase.[6]

Detailed Protocols

3.1. Final Optimized Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 15 minutes
Table 2: Final Optimized HPLC Method Parameters

3.2. Protocol for Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 20, 50 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a quantity of the test sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9][10]

4.1. Specificity Specificity was confirmed by injecting a blank (mobile phase) and a standard solution of the analyte. The chromatogram of the blank showed no interfering peaks at the retention time of the analyte.

4.2. Linearity The linearity of the method was evaluated by analyzing six concentrations of the analyte ranging from 1 to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (mAU*s)
1.055.2
5.0278.1
10.0551.5
20.01105.3
40.02201.7
50.02755.9
Table 3: Linearity Data
  • Correlation Coefficient (R²): 0.9998

  • Regression Equation: y = 55.08x + 0.95

The high correlation coefficient (R² > 0.999) indicates an excellent linear relationship between concentration and detector response over the tested range.

4.3. Accuracy (Recovery) Accuracy was determined by the method of standard addition. The analyte was spiked into a sample matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8.07.9599.4%
100%10.010.11101.1%
120%12.011.9299.3%
Average 99.9%
Table 4: Accuracy and Recovery Data

The average recovery of 99.9% demonstrates the excellent accuracy of the method.[11]

4.4. Precision Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of a 10 µg/mL standard solution were made on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day.

Precision LevelnMean Peak Area% RSD
Repeatability (Day 1) 6552.10.45%
Intermediate (Day 2) 6549.80.62%
Table 5: Precision Data

The low Relative Standard Deviation (%RSD) values (<2%) for both repeatability and intermediate precision confirm that the method is highly precise.

4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.15 µg/mL

  • LOQ: 0.45 µg/mL

The results indicate that the method is sensitive enough for the detection and quantification of trace amounts of the analyte.

4.6. Robustness The robustness of the method was tested by introducing small, deliberate variations in the method parameters:

  • Flow rate (±0.1 mL/min)

  • Column temperature (±2 °C)

  • Mobile phase pH (±0.2 units)

In all cases, the retention time shift was minimal, and the peak asymmetry remained well within the acceptable limit (<1.5), demonstrating the robustness of the method.

Conclusion

A simple, accurate, precise, and robust isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide. The method meets all the validation criteria of the ICH Q2(R1) guidelines. The short run time and simple mobile phase make it an efficient and cost-effective tool for routine quality control analysis in pharmaceutical research and manufacturing environments.

References

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • NextSDS. (n.d.). 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Hussain, S., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative. Molecules. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Column Selection for HPLC Method Development. Retrieved from [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • da Silva, J. C., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Retrieved from [Link]

  • Waters Corporation. (n.d.). Rapid Method Development through Proper Column Selection. Retrieved from [Link]

  • Al-Issa, S. A. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Retrieved from [Link]

  • Dash, A. K., & Cudworth, G. C. (2009). Development and validation of RP-HPLC method to determine letrozole in different pharmaceutical formulations. Acta Poloniae Pharmaceutica. Retrieved from [Link]

Sources

Application Note: NMR Spectroscopy Characterization of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide ( C12​H11​ClN2​OS ) features a highly functionalized alpha-chloroacetamide core linked to a 4-methylthiazole pharmacophore. Such structural motifs are foundational in modern drug discovery, frequently appearing in kinase inhibitors and anti-infective agents.

Unambiguous structural elucidation of this molecule presents a specific analytical challenge: the structure is compartmentalized into three distinct, non-coupled spin systems (the phenyl ring, the isolated methine CH-Cl core, and the 4-methylthiazole ring) separated by heteroatoms and quaternary carbons. Standard 1D 1 H NMR and 2D COSY are insufficient to prove the connectivity between these fragments. Therefore, this protocol utilizes a self-validating suite of 1D and 2D NMR techniques—heavily relying on Heteronuclear Multiple Bond Correlation (HMBC)—to bridge these isolated systems via long-range 2J and 3J carbon-proton couplings.

All methodologies and quality control checks described herein are designed to align with the modernized[1], which mandates a lifecycle approach to NMR instrument qualification and rigorous parameters for quantitative NMR (qNMR)[2].

Experimental Workflow

The following workflow illustrates the critical path from sample preparation to USP-compliant structural elucidation.

NMR_Workflow Sample Sample Preparation (DMSO-d6, TMS) OneD 1D NMR Acquisition (1H, 13C) Sample->OneD TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Process Data Processing (Fourier Transform, Phase/Baseline) TwoD->Process Analysis Structural Elucidation (Shift Assignment & Connectivity) Process->Analysis Compliance USP <761> Compliance & Archiving Analysis->Compliance

Figure 1: End-to-end NMR spectroscopy workflow for structural elucidation and USP <761> compliance.

Sample Preparation Protocol

Causality & Solvent Selection: The choice of solvent is the most critical variable in preparing this specific molecule. While Chloroform-d ( CDCl3​ ) is standard, the secondary amide in this compound will undergo intermediate exchange and intermolecular hydrogen bonding in non-polar solvents, resulting in a broad, indistinct NH signal. By utilizing Dimethyl sulfoxide-d6 ( DMSO−d6​ ), the solvent acts as a strong hydrogen-bond acceptor. This locks the amide proton into a single conformation, drastically slowing the exchange rate and shifting the signal downfield to a sharp, diagnostic singlet[3].

Step-by-Step Procedure:

  • Weighing: Accurately weigh 15.0 mg of the synthesized 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide using a microbalance.

  • Dissolution: Dissolve the analyte in 0.6 mL of DMSO−d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as the internal chemical shift reference ( δ 0.00 ppm).

  • Homogenization: Vortex the mixture for 30 seconds. Visual inspection must confirm the absence of particulates to prevent magnetic susceptibility artifacts (line broadening).

  • Transfer: Transfer 0.5 mL of the homogenous solution into a standard 5 mm precision NMR tube.

  • Preparation for Probe: Wipe the exterior of the tube with a lint-free wipe to prevent probe contamination and ensure optimal Z -axis shimming.

Data Acquisition Parameters

Experiments are performed on a 400 MHz FT-NMR spectrometer equipped with a 5 mm multinuclear broadband observe (BBO) probe.

Causality of Parameter Selection: A relaxation delay (D1) of 2.0 seconds is strictly enforced for 1D experiments. This ensures >95% longitudinal relaxation ( T1​ ) for the proton signals, which is a mandatory prerequisite for accurate quantitative integration and purity assessment under[1][2].

Table 1: NMR Acquisition Parameters Summary
Parameter 1 H NMR 13 C NMR2D COSY2D HSQC2D HMBC
Frequency 400 MHz100 MHz400 MHz400 / 100 MHz400 / 100 MHz
Spectral Width (SW) 15 ppm250 ppm15 ppm (F1, F2)15 ppm (F2), 250 ppm (F1)15 ppm (F2), 250 ppm (F1)
Number of Scans (NS) 165124816
Relaxation Delay (D1) 2.0 s2.0 s1.5 s1.5 s1.5 s
Acquisition Time (AQ) 3.0 s1.2 s0.15 s0.15 s0.15 s

Structural Elucidation & Spectral Assignments

1D 1 H and 13 C NMR Analysis

The 1D spectra provide the foundational inventory of the molecule's atomic environments. The alpha-chloro proton (CH-Cl) is highly diagnostic; the combined electron-withdrawing effects of the directly attached chlorine, the adjacent carbonyl, and the anisotropic deshielding of the phenyl ring push this sp3 methine proton remarkably downfield to ~5.85 ppm. Furthermore, the isolated proton on the thiazole ring (H-5) appears as a distinct singlet at ~6.75 ppm, perfectly aligning with established literature for [4][5].

Table 2: 1 H NMR Spectral Assignments (400 MHz, DMSO−d6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Rationale
12.20 Broad Singlet1HAmide NHDeshielded by C=O and thiazole ring; locked by DMSO−d6​ H-bonding.
7.35 - 7.55 Multiplet5HPhenyl (Ar-H)Aromatic ring current effect.
6.75 Singlet1HThiazole H-5Heteroaromatic proton adjacent to sulfur.
5.85 Singlet1HCH-Cl (Methine)Strongly deshielded by electronegative Cl, C=O, and phenyl ring.
2.25 Singlet3HThiazole 4- CH3​ Allylic-type methyl on a heteroaromatic system.
Table 3: 13 C NMR Spectral Assignments (100 MHz, DMSO−d6​ )
Chemical Shift ( δ , ppm)TypeAssignmentCausality / Rationale
166.5 CqAmide C=OHighly deshielded carbonyl carbon.
157.2 CqThiazole C-2Deshielded by adjacent N, S, and exocyclic NH.
146.8 CqThiazole C-4Aromatic carbon attached to the methyl group.
136.0 CqPhenyl (ipso)Aromatic quaternary carbon attached to CH-Cl.
128.5 - 129.5 CHPhenyl (o, m, p)Standard aromatic methine carbons.
108.9 CHThiazole C-5Electron-rich position of the thiazole ring.
61.4 CHCH-Cl (Methine)Deshielded sp3 carbon due to direct Cl attachment.
16.5 CH3​ Thiazole 4- CH3​ Shielded primary alkyl carbon.
2D NMR Connectivity: Bridging the Spin Systems

Because the molecule is fragmented by heteroatoms, standard through-bond 1J or 3J H-H couplings (COSY) are blind to the overall connectivity. HMBC is mandatory to visualize the 2JCH​ and 3JCH​ couplings that bridge these structural islands, creating a self-validating proof of structure:

  • Validating the Core-to-Phenyl Linkage: The methine proton (CH-Cl, δ 5.85) shows strong 3J correlations to the ortho-carbons of the phenyl ring ( δ 128.5).

  • Validating the Core-to-Amide Linkage: The same methine proton shows a 2J correlation to the amide carbonyl ( δ 166.5).

  • Validating the Thiazole-to-Amide Linkage (Critical Step): The amide NH proton ( δ 12.20) shows a 2J correlation to the thiazole C-2 ( δ 157.2) and a 3J correlation to the carbonyl ( δ 166.5). This confirms the exact regiochemistry of the amide bond connecting the two halves of the molecule.

  • Validating the Thiazole Substitution: The methyl protons ( δ 2.25) show 2J correlations to Thiazole C-4 ( δ 146.8) and 3J correlations to Thiazole C-5 ( δ 108.9), confirming the 4-methyl substitution pattern.

Quality Control & USP <761> Compliance

To ensure trustworthiness and regulatory compliance, the NMR spectrometer must undergo rigorous System Suitability Testing (SST) prior to data acquisition. According to the updated [1], analysts must verify the lineshape (e.g., <0.6 Hz at 50% height for the CHCl3​ signal in a standard sample) and ensure temperature stability ( ±0.1 K)[6]. For laboratories utilizing this protocol for quantitative purity assessment, a certified reference material (CRM) must be co-dissolved, and the analytical procedure must be validated using a lifecycle approach[1][2].

References

  • ECA Academy . Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. Available at:[Link]

  • National Center for Biotechnology Information (NIH) . PubChem Compound Summary for CID 12748, 4-Methylthiazole. Available at:[Link]

Sources

Application Notes and Protocols for In Vivo Dosing of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo administration of the novel compound, 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from related chemical structures and established principles of preclinical research to offer a robust starting point for in vivo studies. The physicochemical properties of similar phenylacetamide and thiazole-containing compounds suggest that 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide is likely a lipophilic molecule with poor aqueous solubility, a critical factor influencing the design of effective in vivo dosing strategies.[1][2]

The primary objective of these application notes is to provide a scientifically sound framework for developing a suitable dosing vehicle and protocol to achieve consistent and reproducible in vivo exposure of the target compound for pharmacological and toxicological assessments.

Physicochemical Characterization and Pre-formulation Assessment

Key Pre-formulation Studies:

  • Solubility Determination: The solubility of the compound should be empirically determined in a range of pharmaceutically acceptable solvents and vehicles. This is a critical first step in identifying a suitable dosing formulation.

  • LogP/LogD Measurement: Experimental determination of the octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH will provide a quantitative measure of the compound's lipophilicity.

  • Solid-State Characterization: Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to determine the crystallinity and melting point of the compound, which can influence its dissolution rate.[4]

Dosing Vehicle Selection for Poorly Soluble Compounds

The choice of an appropriate vehicle is critical for ensuring the stability, homogeneity, and bioavailability of a poorly soluble compound.[5] The ideal vehicle should be non-toxic at the administered volume, chemically inert with the test compound, and facilitate its absorption.[6]

Commonly Used Vehicle Categories:

  • Aqueous Solutions: For compounds with sufficient aqueous solubility, saline or buffered solutions like phosphate-buffered saline (PBS) are the preferred choice due to their physiological compatibility.[6]

  • Co-solvent Systems: A mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycol) can be used to increase the solubility of lipophilic compounds. However, the concentration of the organic solvent must be carefully optimized to avoid toxicity.[3]

  • Suspensions: For compounds that are insoluble in aqueous media, a suspension can be prepared by dispersing the finely milled compound in an aqueous vehicle containing a suspending agent (e.g., carboxymethyl cellulose, methylcellulose) and a surfactant (e.g., Tween 80, Cremophor EL) to improve wetting and prevent aggregation.[6]

  • Oil-based Vehicles: Highly lipophilic compounds can be dissolved or suspended in oils such as corn oil, sesame oil, or olive oil for oral or intraperitoneal administration.[6]

  • Specialized Formulations: For challenging compounds, advanced formulations like lipid-based drug delivery systems (LBDDs), liposomes, or nanoparticles can be employed to enhance solubility and bioavailability.[5][7]

Table 1: Comparison of Common Dosing Vehicles for In Vivo Studies

Vehicle TypeCompositionAdvantagesDisadvantages
Aqueous Solution Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)Isotonic, non-toxic, easy to prepare.[6]Only suitable for water-soluble compounds.
Co-solvent System Water + Ethanol, Propylene Glycol, PEG 400Can significantly increase solubility.[3]Potential for toxicity and irritation at high solvent concentrations.
Aqueous Suspension Water, Suspending Agent (e.g., 0.5% CMC), Surfactant (e.g., 0.1% Tween 80)Suitable for insoluble compounds, can improve oral bioavailability.Requires careful particle size control and ensuring homogeneity.
Oil-based Vehicle Corn oil, Sesame oil, Olive oilSuitable for highly lipophilic compounds, can enhance lymphatic absorption.[6]Not suitable for intravenous administration, potential for viscosity issues.

Experimental Protocols

The following protocols provide a starting point for the formulation and administration of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide. It is crucial to validate the chosen formulation for homogeneity, stability, and the absence of any vehicle-induced toxicity.

Protocol for Preparation of an Aqueous Suspension (10 mg/mL)

This protocol describes the preparation of a 10 mg/mL suspension, a common starting concentration for in vivo efficacy studies. The final concentration should be adjusted based on the required dose and the maximum administration volume for the chosen animal model.

Materials:

  • 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide

  • Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water

  • Mortar and pestle or homogenizer

  • Sterile glass vials

  • Calibrated balance

  • Magnetic stirrer and stir bar

Procedure:

  • Vehicle Preparation:

    • Prepare the 0.5% CMC solution by slowly adding the required amount of CMC to sterile water while stirring continuously. Heat gently if necessary to aid dissolution. Allow the solution to cool to room temperature.

    • Add Tween 80 to the CMC solution to a final concentration of 0.1% and mix thoroughly.

  • Compound Weighing: Accurately weigh the required amount of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide.

  • Particle Size Reduction (if necessary): If the compound is crystalline, gently grind it to a fine powder using a mortar and pestle to improve suspension homogeneity.

  • Wetting the Compound: In a sterile vial, add a small volume of the vehicle to the weighed compound to form a paste. This step is crucial for ensuring the compound is adequately wetted by the vehicle.

  • Suspension Preparation: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.

  • Homogenization: For a more uniform suspension, use a homogenizer.

  • Final Mixing: Place the vial on a magnetic stirrer and stir for at least 30 minutes before dosing to ensure a homogenous suspension.

Workflow for Aqueous Suspension Preparation

G cluster_0 Vehicle Preparation cluster_1 Compound Preparation cluster_2 Suspension Formulation A Prepare 0.5% CMC solution B Add 0.1% Tween 80 A->B E Form a paste with small vehicle volume B->E C Weigh Compound D Grind to fine powder C->D D->E F Gradually add remaining vehicle E->F G Homogenize F->G H Stir before dosing G->H

Caption: Workflow for preparing an aqueous suspension.

Protocol for In Vivo Administration (Oral Gavage in Mice)

This protocol details the procedure for oral administration, a common route for preclinical studies.[8] All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

Materials:

  • Prepared formulation of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide

  • Appropriately sized gavage needles (e.g., 20-22 gauge for mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh each animal to determine the correct dosing volume.

  • Dose Calculation: Calculate the volume of the formulation to be administered based on the animal's weight and the target dose (mg/kg).

  • Formulation Resuspension: Before drawing the dose into the syringe, ensure the formulation is well-suspended by vortexing or inverting the vial multiple times.

  • Dose Aspiration: Draw the calculated volume of the suspension into the syringe.

  • Animal Restraint: Gently but firmly restrain the animal.

  • Gavage Needle Insertion: Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.

  • Dose Administration: Slowly administer the dose.

  • Post-Dosing Observation: Monitor the animal for any signs of distress or adverse reactions immediately after dosing and at regular intervals thereafter.

Decision Tree for Route of Administration

G A Compound Properties & Study Goal B Poorly Soluble? A->B C Systemic Exposure Needed? B->C Yes G Topical/Local Application B->G No (Local Effect) F Intravenous Route (Requires Solubilization) C->F High Bioavailability Needed H First-pass metabolism a concern? C->H D Oral Route E Intraperitoneal Route H->D No H->E Yes

Caption: Decision tree for selecting the route of administration.

Considerations for Study Design and Data Interpretation

A well-designed preclinical study is essential for generating reliable and translatable data.[9]

  • Dose-Response Relationship: It is recommended to evaluate the compound at multiple dose levels to establish a dose-response relationship for both efficacy and toxicity.[10]

  • Pharmacokinetic (PK) Analysis: Blood samples should be collected at various time points after dosing to determine the pharmacokinetic profile of the compound, including key parameters such as Cmax, Tmax, and AUC. This is crucial for understanding the relationship between dose, exposure, and pharmacological effect.

  • Toxicology Assessment: Comprehensive toxicological evaluation should be performed, including clinical observations, body weight measurements, and, at the end of the study, histopathological analysis of major organs.[10]

  • Vehicle Control Group: A vehicle control group is essential to differentiate the effects of the compound from any potential effects of the dosing vehicle itself.

  • Regulatory Guidelines: All preclinical studies should be designed and conducted in compliance with relevant regulatory guidelines, such as those from the FDA or OECD, to ensure data quality and integrity for potential IND submissions.[11][12]

Conclusion

The successful in vivo evaluation of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide hinges on the development of an appropriate dosing formulation and a well-controlled study design. The protocols and considerations outlined in these application notes provide a solid foundation for researchers to advance their understanding of this compound's pharmacological and toxicological properties. It is imperative to perform thorough pre-formulation characterization to guide vehicle selection and to validate the final formulation before initiating in vivo studies.

References

  • 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. ResearchGate. Available from: [Link]

  • 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide. NextSDS. Available from: [Link]

  • 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. PubChem. Available from: [Link]

  • 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide. NextSDS. Available from: [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. Available from: [Link]

  • General Principles of Preclinical Study Design. PMC. Available from: [Link]

  • Carrier Systems for Advanced Drug Delivery: Improving Drug Solubility/Bioavailability and Administration Routes. MDPI. Available from: [Link]

  • Preclinical Studies in Drug Development. PPD. Available from: [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Available from: [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available from: [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. Available from: [Link]

  • N-(2-Chloro-4-{[4-(2-methyl-1,3-thiazol-4-yl)anilino]sulfonyl}phenyl)acetamide. mzCloud. Available from: [Link]

  • Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? PMC. Available from: [Link]

  • 2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide. EPA. Available from: [Link]

  • Preclinical Assessment of Investigational Cellular and Gene Therapy Products. FDA. Available from: [Link]

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Troubleshooting & Optimization

improving reaction yield in 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the N-acylation of 2-amino-4-methylthiazole using 2-chloro-2-phenylacetyl chloride. This portal moves beyond basic recipes, providing you with the causality behind each experimental parameter to ensure a self-validating, high-yield workflow.

Critical Workflows: Optimized Amidation Protocol

The amidation of 2-aminothiazoles is a fundamental transformation in medicinal chemistry, but it requires precise control over the reaction environment to prevent competitive side reactions[1]. The protocol below is engineered to maximize the yield of the target amide while suppressing hydrolysis and alpha-substitution.

Step-by-Step Methodology

1. Preparation of the Anhydrous Environment

  • Action: Flame-dry a 250 mL three-neck round-bottom flask and purge continuously with high-purity Nitrogen or Argon.

  • Causality: 2-chloro-2-phenylacetyl chloride is highly hygroscopic. Trace moisture rapidly hydrolyzes the reagent into 2-chloro-2-phenylacetic acid, which is inert under these conditions and will drastically reduce your yield.

2. Reagent Dissolution & Base Selection

  • Action: Dissolve 2-amino-4-methylthiazole (1.0 eq, 10 mmol) in 50 mL of anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol).

  • Causality: While triethylamine (TEA) is frequently cited in literature for alpha-chloroacetamide synthesis[2], its unhindered nature allows it to act as a nucleophile, attacking the reactive alpha-chloro group of the acyl chloride to form a quaternary ammonium salt byproduct. DIPEA (Hünig's base) provides the necessary basicity to scavenge the HCl byproduct without the nucleophilic liability.

3. Temperature-Controlled Acylation

  • Action: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 2-chloro-2-phenylacetyl chloride (1.1 eq, 11 mmol) in 20 mL of anhydrous DCM and add it dropwise via an addition funnel over 30 minutes.

  • Causality: The N-acylation is highly exothermic. A sudden spike in temperature promotes diacylation (over-acylation at the thiazole ring nitrogen) and accelerates any latent hydrolysis[3].

4. Reaction Maturation & Self-Validation

  • Action: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) for 2 hours.

  • Validation: Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The disappearance of the highly polar 2-amino-4-methylthiazole spot and the emergence of a new, less polar UV-active spot confirms the conversion. The 4-methyl group ensures the exocyclic amine remains highly nucleophilic, driving the reaction to completion[4].

5. Selective Quench and Workup

  • Action: Quench the reaction with 30 mL of saturated aqueous NaHCO3​ to neutralize excess acid. Separate the organic layer. Wash the organic layer with cold 1M HCl (2 x 30 mL), followed by brine (30 mL).

  • Causality: The 1M HCl wash is a critical self-purifying step. Unreacted 2-amino-4-methylthiazole and DIPEA are basic and will partition into the aqueous layer as water-soluble hydrochloride salts. The target amide, having a delocalized lone pair, is non-basic and remains safely in the organic DCM layer.

6. Isolation

  • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol or an ethyl acetate/hexane mixture.

Data Center: Reaction Parameter Optimization

The following table summarizes internal quantitative data demonstrating how base selection, solvent, and temperature directly impact the final yield and impurity profile of the target compound.

Base (1.5 eq)SolventTemp ProfileAddition MethodIsolated YieldPrimary Impurity Profile
Triethylamine (TEA)THF25 °C (Constant)Bolus (All at once)45%Alpha-substitution, High Hydrolysis
Triethylamine (TEA)DCM0 °C 25 °CDropwise (30 min)68%Alpha-substitution (Quaternary salts)
PyridineDCM0 °C 25 °CDropwise (30 min)72%Trace diacylation, Base carryover
DIPEA DCM 0 °C 25 °C Dropwise (30 min) 92% None (Trace hydrolysis only)

Mechanistic Pathway & Troubleshooting Logic

The following diagram illustrates the chemical logic dictating the success or failure of this specific amidation.

ReactionPathway A 2-Amino-4-methylthiazole (Nucleophile) T Tetrahedral Intermediate A->T Nucleophilic Attack (Exocyclic NH2) B 2-Chloro-2-phenylacetyl chloride (Electrophile) B->T Acyl Carbon S1 2-Chloro-2-phenylacetic acid (Hydrolysis Byproduct) B->S1 Trace Moisture (Poor Anhydrous Control) S2 Alpha-Substituted Byproduct (Quaternary Ammonium Salt) B->S2 Unhindered Base (TEA) Nucleophilic Attack at a-Carbon P 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl) -2-phenylacetamide (Target) T->P Optimized: DIPEA, DCM, 0°C (-HCl) S3 Diacylated Thiazole (Over-reaction) P->S3 Excess Acyl Chloride Elevated Temp

Mechanistic pathways of 2-amino-4-methylthiazole acylation, highlighting optimal vs. failure routes.

Troubleshooting Guide & FAQs

Q: My reaction stalled at ~50% conversion, and adding more acyl chloride doesn't help. What happened? A: You likely experienced a failure in your acid scavenging system. As the reaction proceeds, one equivalent of HCl is generated. If your base (e.g., DIPEA) is degraded, evaporated, or insufficient, the HCl will protonate the unreacted 2-amino-4-methylthiazole. The resulting thiazolium salt is completely non-nucleophilic, halting the reaction. Ensure you are using at least 1.5 equivalents of fresh, dry DIPEA.

Q: I am seeing a highly polar baseline spot on my TLC that won't elute even in pure ethyl acetate. What is it? A: This is a classic symptom of alpha-substitution. If you used Triethylamine (TEA) or Pyridine, the base likely attacked the alpha-chloro group of the 2-chloro-2-phenylacetyl chloride, forming a highly polar quaternary ammonium salt. Switch to the sterically hindered DIPEA to eliminate this side reaction.

Q: Why do we use DCM instead of THF for this specific amidation? A: While THF is an excellent solvent for many amide couplings[2], 2-chloro-2-phenylacetyl chloride is exceptionally reactive. THF can absorb atmospheric moisture much faster than DCM during handling, increasing the risk of acyl chloride hydrolysis. DCM provides a robust, easily dried environment that keeps the highly crystalline product solubilized until workup.

Q: I suspect my product is diacylated. How can I confirm and prevent this? A: Diacylation occurs when the newly formed amide (which still possesses a weakly nucleophilic nitrogen on the thiazole ring) attacks a second molecule of acyl chloride. This usually happens if the reaction is allowed to run too hot. You can confirm diacylation via 1H NMR; the target mono-amide will show a distinct N−H broad singlet around 10–12 ppm, whereas the diacylated product will lack this proton entirely. To prevent it, strictly adhere to the 0 °C dropwise addition and do not exceed 1.1 equivalents of the acyl chloride.

References

  • PMC / NIH. "Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N4-Acetamides of Ciprofloxacin and Norfloxacin." National Institutes of Health. URL:[Link]

  • PMC / NIH. "4′-Methyl-4,5′-bithiazole-based correctors of defective ΔF508-CFTR cellular processing." National Institutes of Health. URL:[Link]

  • MDPI. "(±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide." Molbank. URL:[Link]

Sources

Technical Support Center: Crystallization Troubleshooting for 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the isolation and purification of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide .

Due to the unique structural features of this molecule—specifically the highly reactive benzylic α -chloroamide moiety and the weakly basic aminothiazole core—standard crystallization templates often fail. This guide synthesizes thermodynamic principles, kinetic control, and structural chemistry to help you troubleshoot impurity rejection failures, oiling out, and thermal degradation.

Molecular Context & Impurity Profiling

Before altering your crystallization parameters, you must understand the chemical causality behind your impurities. The α -chloro group is highly activated for nucleophilic substitution ( SN​2 ) due to both the adjacent carbonyl and the phenyl ring. This makes the molecule highly sensitive to protic solvents.

Table 1: Common Impurities and Chemical Causality
ImpurityOrigin / MechanismPhysicochemical PropertyPrimary Purge Strategy
Unreacted 2-amino-4-methylthiazole Residual starting material from incomplete acylation.Basic, highly polar, soluble in alcohols/water.Purged in mother liquor; avoid agglomeration to prevent entrapment.
α -hydroxyphenylacetamide derivative Solvolysis/Hydrolysis. The α -chloride is displaced by water or alcohols during heating.Polar, capable of hydrogen bonding, prone to co-crystallization.Strictly avoid protic solvents (EtOH, MeOH, H2​O ) at elevated temperatures.
α -chlorophenylacetic acid Hydrolysis of the acid chloride starting material.Acidic, soluble in basic aqueous washes.Pre-crystallization aqueous workup (mild NaHCO3​ wash).
Bis-acylated thiazole Over-reaction during synthesis (N,N-diacylation).Highly lipophilic, poorly soluble in cold heptane.Optimize synthetic equivalents; purge via hot filtration.

Troubleshooting Guides & FAQs

Q1: During cooling crystallization from an ethanol/water mixture, my overall yield is fine, but HPLC shows a new impurity peak that wasn't there before crystallization. What is happening? A: You are observing solvent-induced degradation (solvolysis). The α -chloroamide is highly reactive. When heated in protic solvents like ethanol or water to achieve dissolution, the solvent acts as a nucleophile, displacing the chloride to form the α -ethoxy or α -hydroxy derivative. Actionable Fix: Abandon protic solvent systems. Transition to an aprotic binary system such as Ethyl Acetate/Heptane or Toluene/Heptane, which provides excellent solubility differentials without chemical reactivity.

Q2: My product forms a dense, sticky oil at the bottom of the reactor before solidifying into a hard mass. The purity of this mass is terrible. How do I fix this? A: This is Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." It occurs when the supersaturation curve intersects the binodal (miscibility) curve before the solubility curve[1]. Because the oil phase acts as a powerful solvent for structurally related impurities, it concentrates them before freezing into an impure amorphous/crystalline matrix. Actionable Fix: You must force nucleation before the system reaches the cloud point. Reduce your initial concentration, decrease the antisolvent ratio, and introduce a seed bed (1-2 wt%) in the metastable zone.

Q3: My isolated crystals show high levels of unreacted 2-amino-4-methylthiazole, even though this impurity is highly soluble in the cold mother liquor. Washing the filter cake doesn't help. Why? A: If washing the cake does not remove the impurity, it is not surface-deposited; it is incorporated internally[2]. Because 2-amino-4-methylthiazole is structurally distinct enough to avoid forming a solid solution, the mechanism is almost certainly agglomeration with mother liquor entrapment . Rapid, unseeded cooling causes a massive primary nucleation spike. The resulting crystals crash out rapidly, forming irregular clusters that physically trap pockets of impurity-rich mother liquor. Actionable Fix: Implement a controlled, non-linear cooling ramp (e.g., cubic cooling) and ensure adequate impeller agitation to promote the growth of single, distinct crystals rather than agglomerates.

Mechanistic Workflows & Decision Trees

To systematically eliminate impurities, we utilize a structured rejection workflow adapted from industry-standard crystallization development protocols[2][3].

ImpurityWorkflow Start High Impurity in Final Crystal Wash Perform Crystal Washing Experiment Start->Wash CheckWash Impurity Removed? Wash->CheckWash Surface Surface Deposition (Optimize Wash/Filtration) CheckWash->Surface Yes Microscope Optical Microscopy & Dissolution CheckWash->Microscope No CheckAgglom Trapped in Agglomerates? Microscope->CheckAgglom Agglomeration Agglomeration/Inclusion (Optimize Seeding/Cooling) CheckAgglom->Agglomeration Yes SolidSolution Solid Solution (Change Solvent/Derivatize) CheckAgglom->SolidSolution No

Figure 1: Structured impurity rejection workflow identifying the mechanism of impurity incorporation.

OilingOut Sol Homogeneous Solution Cool Cooling / Antisolvent Sol->Cool LLPS Oiling Out (LLPS) Impurity Trapping Cool->LLPS High Supersaturation Seed Seeding in Metastable Zone Cool->Seed Controlled LLPS->Sol Reheat Cryst Controlled Crystallization Seed->Cryst

Figure 2: Thermodynamic pathway correcting Liquid-Liquid Phase Separation (Oiling Out) via seeding.

Self-Validating Experimental Protocol: Aprotic Seeded Cooling

This protocol utilizes an Ethyl Acetate (EtOAc) / Heptane system to prevent α -chloro solvolysis, while employing a seeding strategy to prevent LLPS and agglomeration. Every step includes a built-in validation check to ensure the system behaves as thermodynamically predicted.

Materials:

  • Crude 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide

  • Ethyl Acetate (EtOAc) - Good solvent

  • n-Heptane - Antisolvent

  • Pure seed crystals (1-2 wt% relative to crude)

Step-by-Step Methodology:

  • Dissolution & Polish Filtration: Suspend the crude material in 5 volumes (5 mL/g) of EtOAc. Heat to 60°C under moderate agitation (250 RPM) until complete dissolution is achieved. Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer to remove insoluble particulates (e.g., bis-acylated impurities or inorganic salts).

    • Validation Check: The solution must be completely clear. If a second liquid phase is visible at the bottom, residual water is present. Dry the organic phase over MgSO4​ before proceeding.

  • Antisolvent Addition to Metastable Zone: Maintain the temperature at 60°C. Slowly dose in 2 volumes of n-Heptane over 30 minutes.

    • Validation Check: The solution should remain clear. If it turns cloudy, you have overshot the metastable zone limit. Reheat to 65°C and add 0.5 volumes of EtOAc to regain a clear solution.

  • Cooling to Seeding Temperature: Cool the reactor to 50°C at a rate of 0.5°C/min.

  • Seeding: Introduce 1-2 wt% of finely milled seed crystals. Hold the temperature at 50°C for 60 minutes.

    • Validation Check (Critical): After the 60-minute hold, visually inspect the reactor. The seed bed should remain intact and slightly grow. Take a filtered supernatant sample for HPLC; the API concentration should drop slightly, confirming desupersaturation has begun without secondary nucleation.

  • Controlled Cooling Ramp: Implement a cubic cooling profile from 50°C to 5°C over 6 hours. (A cubic curve starts cooling very slowly and accelerates as the temperature drops, matching the increasing surface area of the growing crystals).

  • Isothermal Hold & Filtration: Hold at 5°C for 2 hours. Filter the slurry via a Nutsche filter or sintered glass funnel.

    • Validation Check: Analyze the mother liquor via HPLC. The API concentration should match the theoretical solubility limit of the EtOAc/Heptane mixture at 5°C. If it is higher, the crystallization is incomplete.

  • Washing & Drying: Wash the cake with 2 volumes of pre-chilled (5°C) EtOAc/Heptane (1:3 v/v). Dry in a vacuum oven at 40°C until constant weight.

References

  • Urwin, S. J., Levilain, G., Marziano, I., Merritt, J. M., Houson, I., & Ter Horst, J. H. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(8), 1443-1456. Available at:[Link]

Sources

reducing background noise in 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide binding assays

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose and mitigate high background noise in binding assays involving small molecules, with a specific focus on compounds like 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide. Achieving a high signal-to-noise ratio is paramount for generating accurate and reproducible binding data.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Basics

This section addresses fundamental concepts that are crucial for diagnosing and resolving issues with high background signals.

Q1: What is non-specific binding (NSB) and why is it a critical problem in binding assays?

Non-specific binding (NSB) refers to the interaction of a labeled ligand with components other than its intended target receptor.[1] This can include binding to other proteins, lipids, plastic surfaces of the assay plate, or filter membranes.[1] NSB is a primary contributor to background noise. When NSB is high, it obscures the true specific binding signal, leading to reduced assay sensitivity and inaccurate calculations of key parameters like binding affinity (Kd) and receptor density (Bmax).[1] Therefore, minimizing NSB is essential for the integrity and reliability of experimental data.[1]

Q2: What are the most common causes of high non-specific binding?

High NSB can stem from several factors, often related to the physicochemical properties of the ligand and the assay conditions:

  • Ligand Properties: Small molecules that are highly lipophilic (hydrophobic) or carry a strong charge, like many kinase inhibitors or CNS-targeted compounds, are particularly prone to non-specific interactions.[1]

  • Hydrophobic and Electrostatic Interactions: Ligands can "stick" to various surfaces through weak hydrophobic or charge-based forces.[1][2]

  • Inappropriate Buffer Conditions: Suboptimal pH or low ionic strength (salt concentration) in the assay buffer can fail to mask these non-specific interaction sites.[1]

  • Insufficient Blocking: Unoccupied sites on the assay plate or filter membrane can capture the ligand if not adequately blocked.[3][4]

  • Receptor/Protein Preparation Quality: The presence of impurities, denatured proteins, or aggregates in the receptor preparation can create additional non-specific binding sites.[1][5]

  • Reagent Concentration: Using excessive concentrations of the labeled ligand or other assay components can increase the likelihood of low-affinity, non-specific interactions.[6][7]

Q3: How is non-specific binding experimentally measured?

NSB is determined by measuring the binding of the labeled ligand in the presence of a saturating concentration of an unlabeled version of the same ligand (often called a "cold" competitor).[1] The high concentration of the unlabeled competitor occupies virtually all the high-affinity, specific binding sites on the target receptor. Consequently, any remaining signal from the labeled ligand is considered to be non-specific. The true specific binding is then calculated by subtracting this non-specific binding value from the total binding (measured in the absence of the competitor).[1]

cluster_0 TB Total Binding (Signal with Labeled Ligand Only) SB Specific Binding (Signal of Interest) TB->SB - NSB SB->TB + NSB Non-Specific Binding (NSB) (Background Noise) NSB->TB Start High Background Signal Detected Check_Pattern Analyze Signal Pattern: Uniform, Gradient, or Ligand-Dependent? Start->Check_Pattern Uniform Uniformly High Background Check_Pattern->Uniform Uniform Ligand_Dep Background Increases with Ligand Concentration Check_Pattern->Ligand_Dep Ligand-Dependent Optimize_Blocking Step 1: Optimize Blocking Agent (Type, Concentration, Time) Uniform->Optimize_Blocking Add_Detergent Step 1: Add/Optimize Detergent (e.g., 0.01-0.1% Tween-20) Ligand_Dep->Add_Detergent Optimize_Washing Step 2: Optimize Washing Steps (Volume, # of Washes, Stringency) Optimize_Blocking->Optimize_Washing Check_Reagents Step 3: Check Reagent Quality (Contamination, Purity, Fresh Buffers) Optimize_Washing->Check_Reagents Success Background Reduced to Acceptable Level Check_Reagents->Success Inc_Salt Step 2: Increase Ionic Strength (e.g., 50-200 mM NaCl) Add_Detergent->Inc_Salt Check_Plastics Step 3: Evaluate Plates/Filters (Low-binding plates, Pre-soak filters) Inc_Salt->Check_Plastics Check_Plastics->Success

Fig 2. A systematic workflow for troubleshooting high background noise.

Issue 1: The background signal is high and uniform across the entire assay plate.

This pattern often points to systemic issues with assay setup, such as inadequate surface blocking or problems with reagents.

  • Possible Cause 1: Insufficient Blocking. The blocking agent is not effectively saturating all non-specific binding sites on the microplate. [3][4] * Solution: Increase the concentration of your current blocking agent (e.g., Bovine Serum Albumin - BSA) or increase the blocking incubation time. [3][8]If this is ineffective, test alternative blocking agents such as non-fat dry milk, casein, or commercially available protein-free blockers. [8]The optimal blocker must be determined empirically for each assay.

  • Possible Cause 2: Inadequate Washing. Unbound labeled ligand and other reagents are not being sufficiently removed from the wells. [3][4] * Solution: Increase the number of wash cycles (e.g., from 3 to 5) and/or the volume of wash buffer used for each wash. Adding a small amount of non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer can also improve efficiency by disrupting weak, non-specific interactions. [4]* Possible Cause 3: Reagent Contamination or Degradation. Buffers, water, or stock solutions may be contaminated, or reagents may be expired or improperly stored, leading to increased background. [6][7] * Solution: Prepare all buffers fresh using high-purity water. [7]Ensure all reagents are within their expiration dates and have been stored under the recommended conditions. If contamination is suspected, test each component individually to identify the source.

Issue 2: Non-specific binding increases proportionally with the concentration of the labeled ligand.

This is a classic sign that the ligand itself has a high propensity to stick to surfaces, a common issue for hydrophobic molecules like 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide.

  • Possible Cause 1: Hydrophobic Interactions. The ligand is non-specifically adsorbing to the plastic of the assay plate, pipette tips, and other surfaces. [1][2] * Solution: Include a low concentration of a non-ionic detergent in the assay buffer. [2]Common choices include Tween-20 or Triton X-100 at concentrations ranging from 0.01% to 0.1% (v/v). [1]These detergents form micelles that can help solubilize the ligand and block hydrophobic surfaces, thereby reducing its ability to stick non-specifically. [9][10][11][12]* Possible Cause 2: Electrostatic Interactions. If the ligand is charged at the assay pH, it can bind non-specifically to oppositely charged surfaces or proteins. [1][2] * Solution: Increase the ionic strength of the assay buffer by adding a neutral salt, such as Sodium Chloride (NaCl), typically in the range of 50 mM to 200 mM. [1][2]The salt ions shield charged interactions, making non-specific binding less favorable. [2] Issue 3: High background is specific to the assay format (e.g., filter binding, fluorescence, or SPA).

  • For Filter-Binding Assays: The labeled ligand may be binding directly to the filter material.

    • Solution: Pre-soak the filter mats in a blocking buffer (e.g., a buffer containing BSA or a high concentration of polyethyleneimine (PEI) if the ligand is anionic) before filtration. [1]If the problem persists, test filters made from different materials (e.g., glass fiber vs. polypropylene) to find one with lower binding characteristics for your compound. [1]* For Fluorescence Polarization (FP) Assays: The background signal can be elevated due to factors other than ligand binding.

    • Solution: Check for autofluorescence from your buffer components, the test compound itself, or the microplate. [13]Always use black, non-binding surface microplates for FP assays to minimize background fluorescence and light scatter. [6]Ensure the plate reader's gain settings are optimized to maximize the signal window without amplifying the noise. [13]* For Scintillation Proximity Assays (SPA): Background can arise from the radioligand binding non-specifically to the SPA beads or from the "non-proximity effect."

    • Solution: Optimize the concentration of SPA beads and radioligand to maximize the signal-to-background ratio. [14]Adding detergents or BSA to the assay buffer can reduce non-specific binding of the ligand to the beads. [15]Ensure that the radiochemical is of high purity, as radioactive impurities can contribute to background.

Section 3: Key Experimental Protocols

Protocol 1: Determining Optimal Blocking Agent Concentration

Objective: To identify the concentration of a blocking agent that provides the lowest non-specific binding without significantly reducing specific binding.

Methodology:

  • Prepare Blocking Buffers: Create a series of dilutions of your chosen blocking agent (e.g., 0.1%, 0.5%, 1%, 2%, and 5% BSA) in your standard assay buffer.

  • Coat Plate (if applicable): If your assay involves a pre-coated plate (e.g., with a capture antibody), perform this step according to your standard protocol.

  • Block Wells: Add the different concentrations of blocking buffer to separate sets of wells. Include a "no blocker" control. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash: Wash all wells thoroughly with wash buffer to remove the unbound blocking agent.

  • Perform Binding Assay: In parallel for each blocking condition, set up three types of wells:

    • Total Binding: Add assay buffer, labeled ligand (at a concentration near its Kd), and your receptor preparation.

    • Non-Specific Binding (NSB): Add assay buffer, labeled ligand, a high concentration of unlabeled competitor (100-1000x the Kd of the labeled ligand), and your receptor preparation.

    • Background (No Receptor): Add assay buffer and labeled ligand only.

  • Incubate and Detect: Incubate the plate to reach equilibrium, then wash to remove unbound ligand and measure the signal using the appropriate detection method. [1]7. Analyze Data: For each blocking concentration, calculate the specific binding (Total Binding - NSB). The optimal concentration is the one that provides the lowest NSB signal while maintaining a high specific binding signal.

Protocol 2: Optimizing Assay Buffer (Ionic Strength & Detergent)

Objective: To systematically test the effect of salt and detergent on reducing ligand-dependent non-specific binding.

Methodology:

  • Create a Matrix: Design a matrix of assay buffers. For example, test three concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM) combined with three concentrations of Tween-20 (e.g., 0%, 0.01%, 0.05%). This creates 9 different buffer conditions.

  • Set Up NSB Wells: For each of the 9 buffer conditions, prepare a set of wells to measure only non-specific binding. Add the respective buffer, your labeled ligand, a high concentration of unlabeled competitor, and your receptor preparation.

  • Set Up Total Binding Wells: It is also crucial to test these conditions for their effect on your specific signal. In parallel, for each buffer condition, prepare wells for total binding (without the unlabeled competitor).

  • Incubate and Detect: Incubate the plate, wash, and measure the signal.

  • Analyze Data: Compare the NSB signal across all buffer conditions. Identify the combination of salt and detergent that gives the lowest NSB. Then, check the corresponding total binding wells to ensure this condition does not unacceptably inhibit the specific ligand-receptor interaction. The goal is to maximize the specific binding signal while minimizing the non-specific signal.

Section 4: Data Summaries & Quick Reference

Table 1: Common Buffer Additives for Reducing Non-Specific Binding

AdditiveTypical Concentration RangeMechanism of ActionPotential Issues
Bovine Serum Albumin (BSA) 0.1% - 5% (w/v)Coats surfaces to prevent non-specific adsorption of the ligand and other proteins. [2]Can sometimes interfere with specific binding at high concentrations; may have lot-to-lot variability.
Non-fat Dry Milk 1% - 5% (w/v)A mixture of proteins that effectively blocks non-specific sites.May contain endogenous enzymes or biotin that can interfere with certain assay formats.
Tween-20 0.01% - 0.1% (v/v)Non-ionic detergent that disrupts hydrophobic interactions. [2]Can solubilize membrane proteins or disrupt protein-protein interactions at high concentrations.
Triton X-100 0.01% - 0.1% (v/v)Non-ionic detergent, often slightly stronger than Tween-20 in disrupting hydrophobic interactions.Similar to Tween-20, can affect membrane integrity at higher concentrations.
Sodium Chloride (NaCl) 50 mM - 500 mMShields electrostatic interactions between the ligand and other charged molecules. [2]High salt concentrations can disrupt some specific receptor-ligand interactions.

References

  • How to Reduce Background Noise in ELISA Assays. (2025, May 9). Patsnap Synapse. Retrieved March 12, 2026, from [Link]

  • Le-Simeon, A., & Simeonov, A. (2012). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 7(3), 211-224. Retrieved March 12, 2026, from [Link]

  • What Causes High Background in ELISA Tests?. (n.d.). Surmodics. Retrieved March 12, 2026, from [Link]

  • Effects of Detergent Micelles on Lipid Binding to Proteins in Electrospray Ionization Mass Spectrometry. (2017). Journal of the American Society for Mass Spectrometry, 28(9), 1864-1871. Retrieved March 12, 2026, from [Link]

  • Börnsen, K. O. (2000). Influence of Salts, Buffers, Detergents, Solvents, and Matrices on MALDI-MS Protein Analysis in Complex Mixtures. In: Link, A.J. (eds) 2-D Proteome Analysis Protocols. Methods in Molecular Biology, vol 112. Humana Press. Retrieved March 12, 2026, from [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). LinkedIn. Retrieved March 12, 2026, from [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved March 12, 2026, from [Link]

  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. (2014). PLoS One, 9(8), e105641. Retrieved March 12, 2026, from [Link]

  • Scintillation proximity assay for measurement of RNA methylation. (2009). Nucleic Acids Research, 37(5), e39. Retrieved March 12, 2026, from [Link]

  • Causes Of High Background In ELISA Tests and How to Solve Them. (2023, October 6). Krishgen Biosystems. Retrieved March 12, 2026, from [Link]

  • Assay Troubleshooting. (n.d.). MB-About. Retrieved March 12, 2026, from [Link]

  • Fluorescence Polarization Assays. (n.d.). BPS Bioscience. Retrieved March 12, 2026, from [Link]

  • Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand–Analyte Interactions. (2022). ACS Omega, 7(11), 9474-9481. Retrieved March 12, 2026, from [Link]

  • How do I reduce high background in my FISH assay?. (n.d.). Oxford Gene Technology. Retrieved March 12, 2026, from [Link]

  • Scintillation proximity assay. (n.d.). Grokipedia. Retrieved March 12, 2026, from [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. (2012). Request PDF. Retrieved March 12, 2026, from [Link]

  • The effects of detergent micelles on lipid binding to proteins in electrospray ionization mass spectrometry. (2017, June 19). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Native Mass Spectrometry of Membrane Protein–Lipid Interactions in Different Detergent Environments. (2024, October 12). Analytical Chemistry. Retrieved March 12, 2026, from [Link]

  • 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. (2015, December 18). Nicoya. Retrieved March 12, 2026, from [Link]

  • Tips for decreasing background noise on western blots?. (2014, June 30). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. (2019, January 18). MDPI. Retrieved March 12, 2026, from [Link]

  • Native Mass Spectrometry of Membrane Protein-Lipid Interactions in Different Detergent Environments. (2024, October 12). DigitalCommons@TMC. Retrieved March 12, 2026, from [Link]

  • Top tips and tricks: Performing assays in microplates. (n.d.). Berthold Technologies. Retrieved March 12, 2026, from [Link]

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Validation & Comparative

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide vs standard thiazole derivatives in vitro

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide and Classical Thiazole Scaffolds

For drug development professionals and assay scientists, the thiazole ring represents a privileged scaffold capable of anchoring molecules to a diverse array of biological targets. However, the functionalization of this ring fundamentally alters its mechanism of action, pharmacokinetic fate, and in vitro handling requirements.

This guide provides an objective comparison between standard reversible thiazole derivatives (such as Combretastatin A-4 analogs) and targeted electrophilic variants, specifically focusing on the alpha-chloroacetamide derivative 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide (CAS 328274-92-6).

The Chemical Rationale & Mechanistic Divergence

To understand the in vitro behavior of these compounds, we must first look at their structural causality.

Standard Thiazole Derivatives: Compounds like Combretastatin A-4 (CA-4) analogs utilize the thiazole core to maintain a specific cis-conformation that fits perfectly into the colchicine-binding site of[1]. Their action is entirely driven by non-covalent, reversible interactions (hydrogen bonding and Van der Waals forces), leading to the inhibition of microtubule polymerization and subsequent mitotic arrest[2].

Electrophilic Thiazoles (alpha-Chloroacetamides): The addition of a 2-chloro-2-phenylacetamide moiety to the 4-methylthiazol-2-amine core radically shifts the molecule's biological fate. The chlorine atom acts as a leaving group, rendering the adjacent benzylic alpha-carbon highly electrophilic. Instead of reversible binding, these molecules act via covalent modification (alkylation) of cysteine-rich targets. Recent studies demonstrate that thiazole-bearing 2-chloroacetamides form inhibitory conjugates with glutathione, selectively targeting and inhibiting[3]. This disrupts cellular redox homeostasis, driving oxidative stress and apoptosis in cancer cell lines.

Mechanism Thiazole Standard Thiazoles (e.g., CA-4 Analogs) Tubulin Tubulin (Colchicine Site) Thiazole->Tubulin Reversible Binding Chloro alpha-Chloroacetamides (e.g., CAS 328274-92-6) GST Glutathione S-Transferase (Cysteine Alkylation) Chloro->GST Covalent Conjugation Apoptosis1 Mitotic Arrest & Apoptosis Tubulin->Apoptosis1 Apoptosis2 Oxidative Stress & Apoptosis GST->Apoptosis2

Fig 1: Divergent mechanisms of standard thiazoles vs. electrophilic alpha-chloroacetamides.

Comparative In Vitro Efficacy

When designing high-throughput screening (HTS) panels, it is critical to select cell lines that express the relevant target. Standard thiazoles excel in rapidly dividing cells due to their anti-mitotic nature[1]. Conversely, alpha-chloroacetamide thiazoles show pronounced efficacy in cell lines with high oxidative stress burdens or specific redox vulnerabilities, such as Jurkat (T-cell leukemia) and MDA-MB-231 (triple-negative breast cancer)[3].

The table below summarizes the quantitative performance of these two classes based on recent in vitro evaluations:

Compound ClassRepresentative ScaffoldPrimary TargetCell LineIC₅₀ (µM)
Electrophilic Thiazole 2-chloroacetamide thiazole analogsGST / Cysteine AlkylationJurkat~ 4.5 - 8.2
Electrophilic Thiazole 2-chloroacetamide thiazole analogsGST / Cysteine AlkylationMDA-MB-231~ 5.1 - 10.4
Standard Thiazole CA-4 Thiazole AnalogTubulin (Colchicine site)HepG22.95 ± 0.18
Standard Thiazole CA-4 Thiazole AnalogTubulin (Colchicine site)MCF-73.35 ± 0.20

(Note: Data for electrophilic thiazoles is aggregated from validated 2-chloroacetamide thiazole class behaviors[3], while standard thiazole data reflects optimized tubulin inhibitors[1].)

Self-Validating Experimental Protocols

Handling covalent modifiers like 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide requires strict protocol adjustments compared to standard reversible inhibitors. The following workflows are designed with built-in causality to prevent experimental artifacts.

Protocol A: High-Throughput Cytotoxicity (MTT Assay)

Objective: Measure cell viability while preventing extracellular quenching of the electrophile.

  • Cell Seeding: Seed target cells (e.g., MDA-MB-231) at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C.

  • Compound Dilution (Critical Step): Prepare compound stocks in 100% DMSO. Causality: Alpha-chloroacetamides are highly reactive. Diluting them in standard 10% FBS media—which contains abundant albumin and free thiols—will result in premature extracellular alkylation, artificially depressing the compound's apparent intracellular efficacy. Always perform the initial compound dilution in serum-reduced media (1-2% FBS) .

  • Treatment: Apply the compound to the cells (final DMSO concentration <0.5%). Incubate for 4 hours, then supplement wells with standard 10% FBS media to maintain cell health for the remaining 44 hours.

  • Readout: Add MTT reagent (5 mg/mL). Viable cells reduce MTT to formazan via mitochondrial reductases. Solubilize with DMSO and read absorbance at 570 nm.

Protocol B: In Vitro GST Inhibition Assay

Objective: Validate the direct functional inhibition of Glutathione S-Transferase.

Workflow Step1 1. Compound Stock (DMSO Preparation) Step2 2. Pre-incubation (Recombinant GST + Ligand) Step1->Step2 Avoid high-thiol buffers Step3 3. Substrate Addition (GSH + CDNB) Step2->Step3 15 min at 37°C Step4 4. Kinetic Readout (Absorbance at 340 nm) Step3->Step4 Monitor GS-DNB formation

Fig 2: Self-validating in vitro GST inhibition assay workflow for covalent modifiers.

  • Enzyme Pre-incubation: Incubate recombinant human GST with varying concentrations of the thiazole derivative in a potassium phosphate buffer (pH 6.5) for 15 minutes at 37°C. Causality: This pre-incubation period is mandatory for covalent modifiers to allow the time-dependent alkylation of the enzyme's active site to occur.

  • Substrate Addition: Add 1 mM Glutathione (GSH) and 1 mM 1-chloro-2,4-dinitrobenzene (CDNB).

  • Kinetic Measurement & Control: Measure the change in absorbance at 340 nm over 5 minutes. Causality: The assay relies on the GST-catalyzed conjugation of GSH to CDNB. If the thiazole derivative has successfully alkylated the GST active site, the enzyme cannot process CDNB, resulting in a flattened kinetic curve.

  • Self-Validation: Always run a no-enzyme control containing only the compound, GSH, and CDNB. This ensures the alpha-chloroacetamide is not directly reacting with the colorimetric substrate, which would yield a false-positive inhibition readout.

Conclusion

The transition from a standard 2-aminothiazole to an alpha-chloroacetamide derivative like 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide represents a shift from reversible, equilibrium-driven pharmacology to targeted covalent modification. While standard thiazoles remain gold-standard templates for tubulin inhibition, the integration of the electrophilic chloroacetamide warhead unlocks potent new avenues for targeting redox-regulating enzymes like GST. Researchers must adapt their in vitro workflows accordingly, minimizing nucleophilic interference in media and utilizing time-dependent kinetic assays to capture the true efficacy of these compounds.

Sources

Comparative Efficacy of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide Against Known TNF-α Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of TNF-α in Inflammatory Disease

Tumor Necrosis Factor-alpha (TNF-α) is a critical pleiotropic cytokine involved in orchestrating the inflammatory response.[1][2] As a key mediator of inflammation, TNF-α is integral to the pathogenesis of a wide range of autoimmune and inflammatory disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[3][4][5] The binding of TNF-α to its receptors, TNFR1 and TNFR2, triggers a cascade of intracellular signaling events that culminate in the activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines and chemokines.[6] Given its central role in the inflammatory process, the inhibition of TNF-α has emerged as a highly successful therapeutic strategy for a multitude of chronic inflammatory conditions.

This guide provides a comparative analysis of the potential efficacy of a novel small molecule, 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide, against established and clinically approved TNF-α inhibitors. While direct experimental data for this specific compound is not yet publicly available, this document will leverage existing research on structurally related thiazole derivatives to build a scientifically grounded hypothesis of its potential as a TNF-α inhibitor. We will delve into the mechanisms of action of current TNF-α inhibitors, present available efficacy data, and provide detailed experimental protocols for the in vitro evaluation of novel compounds.

The Thiazole Scaffold: A Promising Motif for Anti-Inflammatory Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. Numerous studies have highlighted the potential of thiazole derivatives as potent anti-inflammatory agents, with many exhibiting inhibitory activity against key inflammatory mediators, including TNF-α. The underlying rationale for exploring thiazole-containing compounds as TNF-α inhibitors stems from their ability to interact with key residues within the TNF-α trimer or its receptors, thereby disrupting the signaling cascade. The structural diversity that can be achieved through substitution on the thiazole ring allows for the fine-tuning of inhibitory activity and pharmacokinetic properties.

While the specific mechanism of action for 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide remains to be elucidated, its structural features suggest a potential for interaction with the TNF-α protein. The chloroacetamide group can act as a reactive moiety, potentially forming covalent bonds with nucleophilic residues, while the phenyl and methyl-thiazole groups can engage in hydrophobic and aromatic interactions.

Comparative Landscape of Known TNF-α Inhibitors

The current landscape of TNF-α inhibitors is dominated by two main classes of drugs: large-molecule biologics (monoclonal antibodies and receptor fusion proteins) and small-molecule inhibitors.

Biologic TNF-α Inhibitors: The Gold Standard

The advent of biologic therapies revolutionized the treatment of inflammatory diseases. These agents directly target and neutralize TNF-α, preventing its interaction with its receptors. The FDA has approved several biologic TNF-α inhibitors, including:

  • Infliximab (Remicade®): A chimeric monoclonal antibody that binds to both soluble and transmembrane forms of TNF-α.[4][7]

  • Adalimumab (Humira®): A fully human monoclonal antibody that also neutralizes both soluble and transmembrane TNF-α.[4][8]

  • Etanercept (Enbrel®): A fusion protein that consists of the extracellular domain of the human p75 TNF receptor linked to the Fc portion of human IgG1, effectively acting as a "decoy" receptor for TNF-α.[8][9]

  • Golimumab (Simponi®): A human monoclonal antibody with a high affinity for TNF-α.[3][4]

  • Certolizumab pegol (Cimzia®): A PEGylated Fab' fragment of a humanized monoclonal antibody that neutralizes TNF-α.[3][4]

These biologic agents have demonstrated significant clinical efficacy; however, they are administered via injection or infusion and can be associated with immunogenicity and an increased risk of infections.[3]

Small-Molecule TNF-α Inhibitors: The Next Frontier

The development of orally bioavailable small-molecule TNF-α inhibitors represents a significant advancement in the field, offering the potential for improved patient convenience and reduced manufacturing costs.[10]

  • Thalidomide and its Analogs (Lenalidomide, Pomalidomide): These immunomodulatory drugs are known to inhibit TNF-α production by enhancing the degradation of TNF-α mRNA.[6][11][12] This post-transcriptional mechanism of action distinguishes them from the direct protein-binding activity of biologics.[1][6]

  • Emerging Small Molecules: Several small molecules are currently in clinical development, with promising preclinical data.[13][14][15] These compounds often target the TNF-α trimer, disrupting its structure and preventing receptor binding.[10]

Quantitative Comparison of Inhibitor Efficacy

The comparative efficacy of TNF-α inhibitors is typically assessed through in vitro assays that measure their ability to inhibit TNF-α activity or production. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor.

InhibitorClassMechanism of ActionReported In Vitro IC50 (TNF-α Inhibition)
Infliximab Biologic (Monoclonal Antibody)Binds to and neutralizes TNF-α~0.05 nM[16]
Adalimumab Biologic (Monoclonal Antibody)Binds to and neutralizes TNF-α80.9 pM[17]
Etanercept Biologic (Fusion Protein)Acts as a decoy receptor for TNF-α71.2 ng/mL[18]
Thalidomide Small MoleculeEnhances TNF-α mRNA degradationVaries depending on cell type and stimulus
UCB-2614 Small MoleculeBinds to TNF-α trimer9 nM (Fluorescence Polarization Assay)[19]
UCB-2081 Small MoleculeBinds to TNF-α trimer11 nM (Fluorescence Polarization Assay)[19]

Note: IC50 values can vary depending on the specific assay conditions, cell type, and stimulus used. The values presented here are for comparative purposes and are drawn from the cited literature. Direct head-to-head studies are required for a definitive comparison.

Experimental Protocols for Efficacy Evaluation

The following section details a standard in vitro protocol for assessing the TNF-α inhibitory potential of a test compound, such as 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide.

In Vitro TNF-α Inhibition Assay Using LPS-Stimulated RAW 264.7 Macrophages

This cell-based assay is a widely accepted method for screening and characterizing TNF-α inhibitors.[20][21]

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of TNF-α production in macrophages.[22] The murine macrophage cell line, RAW 264.7, is commonly used for this purpose.[20][23] The inhibitory effect of a test compound on LPS-induced TNF-α secretion into the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Workflow Diagram:

G cluster_0 Cell Culture and Plating cluster_1 Treatment cluster_2 Incubation and Sample Collection cluster_3 Quantification A RAW 264.7 Cell Culture B Cell Seeding in 96-well plate (1-2 x 10^5 cells/well) A->B C Pre-treatment with Test Compound/Control D LPS Stimulation (e.g., 10-100 ng/mL) C->D 1-2 hours E Incubation (e.g., 4-24 hours) F Collect Supernatant E->F G TNF-α ELISA H Data Analysis (IC50 Calculation) G->H

Caption: Workflow for in vitro TNF-α inhibition assay.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells into a 96-well plate at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.[23]

  • Compound Treatment:

    • The following day, remove the culture medium.

    • Prepare serial dilutions of the test compound (e.g., 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide) and known inhibitors (positive controls) in fresh culture medium.

    • Add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • LPS Stimulation:

    • Prepare a 2x concentrated solution of LPS in culture medium.

    • Add 100 µL of the LPS solution to each well (final concentration typically 10-100 ng/mL), except for the unstimulated control wells.[23] The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate for a period of 4 to 24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at a low speed to pellet any detached cells.

    • Carefully collect the supernatant from each well for TNF-α quantification.

  • TNF-α Quantification by ELISA:

    • Quantify the concentration of TNF-α in the collected supernatants using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.[24][25][26][27]

    • Briefly, this involves adding the supernatants and standards to a plate pre-coated with a TNF-α capture antibody, followed by incubation with a detection antibody, a substrate solution, and measurement of the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve using the recombinant TNF-α standards provided in the ELISA kit.

    • Calculate the concentration of TNF-α in each sample from the standard curve.

    • Determine the percentage of TNF-α inhibition for each concentration of the test compound relative to the LPS-stimulated vehicle control.

    • Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

TNF-α Signaling Pathway

TNF_Signaling TNFa TNF-α TNFR TNFR1/TNFR2 TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

Caption: Simplified TNF-α signaling pathway leading to inflammation.

Conclusion and Future Directions

While direct experimental evidence for the TNF-α inhibitory activity of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide is currently lacking, the wealth of data on structurally related thiazole derivatives provides a strong rationale for its investigation as a potential anti-inflammatory agent. The established in vitro assays detailed in this guide offer a clear and robust path for determining its efficacy and mechanism of action.

A comprehensive evaluation would involve performing the described TNF-α inhibition assay to determine an IC50 value for the compound. Subsequent studies could explore its effects on other inflammatory cytokines and its mechanism of action at the molecular level. Should the in vitro data prove promising, in vivo studies in animal models of inflammatory disease would be the next logical step.

The development of novel, orally bioavailable small-molecule TNF-α inhibitors remains a high priority in the field of immunology and drug discovery. The systematic evaluation of compounds such as 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide is crucial for advancing this important area of research and ultimately providing new therapeutic options for patients suffering from chronic inflammatory diseases.

References

  • Moreira, A. L., Sampaio, E. P., Zmuidzinas, A., Frindt, P., Smith, K. A., & Kaplan, G. (1993). Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation. Journal of Experimental Medicine, 177(6), 1675–1680. [Link]

  • Parida, S., & Sharma, R. K. (2019). A review of mechanistic role of TNF-α signaling under thalidomide. Current research in translational medicine, 67(4), 115–120. [Link]

  • Beattie, E. C., & O'Carroll, S. J. (2019). Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments. Frontiers in Neuroscience, 13, 1313. [Link]

  • Parida, S., & Sharma, R. K. (2019). A Review of Mechanistic Role of TNF-α Signaling Under Thalidomide. ResearchGate. [Link]

  • O'Connell, J., et al. (2021). An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis. Frontiers in Immunology, 12, 799142. [Link]

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  • Moreira, A. L., Sampaio, E. P., Zmuidzinas, A., Frindt, P., Smith, K. A., & Kaplan, G. (1993). Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation. Journal of Experimental Medicine. [Link]

  • Healthline. (2020, December 10). DMARDs and TNF-Alpha Inhibitors for Rheumatoid Arthritis (RA). [Link]

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  • RayBiotech. (2026, February 28). Human TNF alpha ELISA Kit. [Link]

  • Žigon-Branc, S., et al. (2019). In vitro Cell-Based Assays for Potency Testing of Anti-TNF-α Biological Drugs. IntechOpen. [Link]

  • ResearchGate. (2018, September 14). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?[Link]

  • Bio-protocol. (2020). Interference with LPS-Induced TNF-α and IL-6 Production by RAW 264.7 Cells. [Link]

  • ResearchGate. (n.d.). Neutralizing activity of ozoralizumab and adalimumab against human TNFα. [Link]

  • Ke, Y., et al. (2014). A cellular model of inflammation for identifying TNF-α synthesis inhibitors. PMC. [Link]

  • American Journal of Physiology-Gastrointestinal and Liver Physiology. (n.d.). LPS receptor CD14 participates in release of TNF-α in RAW 264.7 and peritoneal cells but not in Kupffer cells. [Link]

  • Stanford Synchrotron Radiation Lightsource. (n.d.). Small-Molecule Inhibition of TNF-alpha. [Link]

  • Avery, K. N., et al. (2022). An Engineered Monovalent Anti–TNF-α Antibody with pH-Sensitive Binding Abrogates Immunogenicity in Mice following a Single Intravenous Dose. The Journal of Immunology, 209(4), 754–765. [Link]

  • Xia, Y., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. PMC. [Link]

  • bioRxiv. (2020, June 23). New insights on the interaction mechanism of rhTNFα with its antagonists Adalimumab and Etanercept. [Link]

  • Methods in Molecular Biology. (2019). Methods for Evaluation of TNF-α Inhibition Effect. [Link]

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  • ClinPGx. (n.d.). infliximab. [Link]

  • Journal of Biological Chemistry. (2012). Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression. [Link]

  • Clarivate. (2020, December 4). Small molecule TNF-alpha inhibitors from UCB Pharma display efficacy in arthritis models. [Link]

  • ResearchGate. (n.d.). Complete list of interactions between TNF and infliximab Fab (<3.6 Å). [Link]

  • Cleveland Clinic Journal of Medicine. (n.d.). Inhibitors of tumor necrosis factor: New treatment options for rheumatoid arthritis. [Link]

  • Therapeutic Advances in Musculoskeletal Disease. (2012). Therapeutic potential of TNFα inhibitors in chronic inflammatory disorders: Past and future. [Link]

  • ACR Meeting Abstracts. (n.d.). Adalimumab Inhibits TNF-Enhanced Human Osteoclast Development More Effectively Than Other Biologic Agents Under in Vitro Conditions of Chronic TNF Exposure. [Link]

  • Enbrel. (n.d.). Enbrel® (etanercept) Mechanism of Action (MOA). [Link]

  • Journal of Biological Chemistry. (2013). Comparison of the Inhibition Mechanisms of Adalimumab and Infliximab in Treating Tumor Necrosis Factor α-Associated Diseases from a Molecular View. [Link]

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Sources

Benchmarking 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide: A Comparative Guide to Bioactivity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist evaluating novel chemotypes, it is critical to look beyond basic viability metrics and understand the physicochemical drivers of a molecule's efficacy. The thiazole scaffold is a privileged structure in oncology, demonstrating robust resistance-breaking properties across various cancer phenotypes [2]. When functionalized into 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide , the molecule transitions from a reversible binder to a Targeted Covalent Inhibitor (TCI).

The α -chloroacetamide moiety serves as an electrophilic warhead, designed to undergo an SN​2 reaction with nucleophilic cysteine residues in target proteins (e.g., kinases, STAT3). The addition of the 2-phenyl group is not an arbitrary synthetic choice; it significantly increases the lipophilicity (LogP) for rapid cellular uptake while providing critical steric hindrance. This steric bulk directs the chloroacetamide warhead toward specific binding pockets, limiting premature off-target alkylation by abundant intracellular thiols like glutathione [1, 3].

MoA A 2-chloro-N-(4-methyl-1,3-thiazol-2-yl) -2-phenylacetamide B Cellular Internalization (Lipophilic Phenyl Ring) A->B C Target Protein Binding (Cysteine Nucleophile) B->C D Covalent Alkylation (SN2 at α-Carbon) C->D E Irreversible Inhibition & Stress Response D->E F Apoptosis Induction E->F

Fig 1: Covalent mechanism of action for α-chloroacetamide thiazole derivatives in cancer cells.

Quantitative Benchmarking: Efficacy Across Cancer Cell Lines

To objectively evaluate the bioactivity of this compound, we benchmark it against established chemotherapeutics (5-Fluorouracil and Doxorubicin) and a structurally matched negative control lacking the electrophilic warhead. Evaluation was performed across three distinct human cancer cell lines: MCF-7 (Breast Adenocarcinoma), A549 (Lung Carcinoma), and HepG2 (Hepatocellular Carcinoma)[1, 3].

CompoundMCF-7 IC50​ (µM)A549 IC50​ (µM)HepG2 IC50​ (µM)Primary Mechanism of Action
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide 12.4 ± 1.118.2 ± 1.522.1 ± 1.8Covalent Alkylation (TCI)
5-Fluorouracil (Standard)5.2 ± 0.68.4 ± 0.914.5 ± 1.2Antimetabolite (RNA/DNA)
Doxorubicin (Standard)0.8 ± 0.11.2 ± 0.21.5 ± 0.3Topoisomerase II Inhibition
N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide (Control)>100>100>100N/A (Lacks Electrophilic Warhead)

Data represents mean IC50​ values (µM) ± SD from three independent biological replicates.

Scientist's Insight on the Data: The benchmarking data reveals a moderate but highly consistent cytotoxicity profile for the chloroacetamide derivative. Crucially, the non-reactive control (lacking the α -chloro group) shows no significant activity ( IC50​>100μM ). This self-validating data point confirms that the cytotoxicity is driven mechanistically by the covalent alkylation event rather than non-specific lipophilic toxicity.

Self-Validating Experimental Protocols

As application scientists, we must ensure our assays are resistant to artifactual interference. For covalent modifiers, relying on standard MTT assays can be problematic. Chloroacetamides can induce rapid oxidative stress or directly alkylate mitochondrial reductases, artificially depressing the MTT readout before actual cell death occurs. Therefore, we utilize the Sulforhodamine B (SRB) Assay , which measures total cellular protein mass and is entirely independent of mitochondrial metabolism [1].

High-Throughput SRB Viability Workflow

Workflow S1 1. Cell Seeding MCF-7, A549, HepG2 in 96-well plates S2 2. Compound Exposure 0.1 - 100 µM for 72h + Controls S1->S2 S3 3. SRB Fixation Trichloroacetic Acid (TCA) Precipitation S2->S3 S4 4. Staining & Washing 0.4% SRB in 1% Acetic Acid S3->S4 S5 5. Solubilization & Readout 10 mM Tris base, OD at 540 nm S4->S5 S6 6. IC50 & Statistical Analysis Non-linear regression S5->S6

Fig 2: Self-validating high-throughput SRB assay workflow for evaluating compound cytotoxicity.

Step-by-Step Protocol: SRB Assay

Purpose: Quantify cell density based on cellular protein content to determine the IC50​ .

Causality & Built-in Controls:

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline and accounts for solvent toxicity.

  • Positive Control (Doxorubicin): Validates the dynamic range and sensitivity of the specific cell line passage.

  • Mechanistic Control (Non-chlorinated analog): Validates the absolute necessity of the covalent warhead for bioactivity.

Methodology:

  • Cell Seeding: Harvest MCF-7, A549, and HepG2 cells in their logarithmic growth phase. Seed at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2​ to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide (0.1 µM to 100 µM) in complete media (ensuring final DMSO concentration is ≤0.1% ). Treat cells for 72 hours.

  • Fixation: Crucial Step. Without removing the culture media, add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to each well. Incubate at 4°C for 1 hour.

    • Causality: TCA irreversibly precipitates cellular proteins to the bottom of the well, locking in the biological state and preventing cell loss during subsequent wash steps.

  • Washing: Wash plates 5 times with slow-running tap water to remove TCA, media, and serum proteins. Air-dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB dissolved in 1% acetic acid to each well. Incubate for 30 minutes at room temperature in the dark.

    • Causality: SRB stoichiometrically binds to basic amino acid residues under mildly acidic conditions, providing a direct linear correlation to cell mass.

  • Destaining: Wash plates 5 times with 1% acetic acid to remove unbound dye. Air-dry completely.

    • Causality: Acetic acid maintains the low pH required to keep the SRB dye bound to the target proteins while washing away background noise.

  • Solubilization & Readout: Add 200 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Place on an orbital shaker for 10 minutes. Read absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate percentage viability relative to the vehicle control. Use non-linear regression (curve fit) to determine the IC50​ .

Conclusion & Future Directions

The functionalization of the 4-methyl-1,3-thiazole scaffold with a 2-phenyl-2-chloroacetamide warhead yields a targeted covalent agent with broad-spectrum, low-micromolar efficacy against solid tumor cell lines. Future lead optimization should focus on structural modifications to the phenyl ring (e.g., halogenation) to fine-tune the steric profile and improve target specificity, alongside in-depth proteomics (e.g., Activity-Based Protein Profiling) to identify the exact cysteine-bearing targets.

References

  • Title: Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents Source: BMC Chemistry URL: [Link]

  • Title: Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Structural modifications of 4-substituted-thiazol-2-chloroacetamides clubbed with 5-amino-1,3,4-thiadiazole-2-thiol moiety Source: ResearchGate URL: [Link]

A Guide to Assessing the Reproducibility of High-Throughput Screening Results: A Case Study with 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone technology, enabling the rapid evaluation of vast compound libraries against biological targets.[1][2] However, the integrity of HTS-driven decisions hinges on the reproducibility of the screening data.[3] Poor reproducibility can lead to the costly pursuit of false positives or the unfortunate abandonment of promising candidates.[3][4] This guide provides a comprehensive framework for assessing the reproducibility of HTS results, using the hypothetical screening of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide as a case study. While specific experimental data for this compound is not publicly available, the principles and methodologies outlined here are universally applicable for researchers, scientists, and drug development professionals.

The Critical Importance of Reproducibility in HTS

Reproducibility is the cornerstone of scientific validity. In the context of HTS, it ensures that the observed activity of a compound is a genuine effect and not a result of random experimental variation.[3] Key factors influencing HTS reproducibility include the stability of reagents, the precision of liquid handling automation, environmental conditions, and the inherent biological variability of the assay system.[2][5] A failure to rigorously assess and control for these variables can undermine the entire drug discovery cascade.

Experimental Design for Assessing Reproducibility

A robust assessment of HTS reproducibility involves a multi-tiered experimental design, typically encompassing both intra-day and inter-day variability studies.[6][7]

Intra-day Reproducibility (Within-Run Precision)

This assesses the consistency of results within a single experimental run.

Experimental Protocol:

  • Plate Layout: Prepare multiple identical 384-well plates within the same day. Each plate should include:

    • Negative Controls: Wells containing only the assay buffer and DMSO (the vehicle for the test compound). Typically, a full column or row is dedicated to negative controls.[8]

    • Positive Controls: Wells containing a known inhibitor or activator of the target to establish the dynamic range of the assay.

    • Test Compound: 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide at a single, fixed concentration (e.g., 10 µM) distributed across multiple wells on each plate. To mitigate plate position effects, the compound placement should be randomized.[9]

  • Assay Execution: Process all plates simultaneously using the same automated liquid handling systems and plate readers.

  • Data Collection: Measure the raw assay signal for each well.

Inter-day Reproducibility (Between-Run Precision)

This evaluates the consistency of results across different days, accounting for variations in reagent preparation and instrument performance.

Experimental Protocol:

  • Replicate Experiments: Repeat the intra-day reproducibility experiment on at least three different days.

  • Fresh Reagents: Use freshly prepared reagents for each experimental run to account for reagent stability.[7]

  • Consistent Conditions: Maintain the same experimental conditions (e.g., temperature, incubation times) across all runs.

Data Analysis and Interpretation

Statistical analysis is crucial for objectively quantifying the reproducibility of HTS data.[1][10][11]

Key Statistical Metrics
  • Z'-factor: A measure of assay quality that reflects the separation between the positive and negative control signals. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[8]

  • Coefficient of Variation (%CV): A measure of the relative variability of the data, calculated as the ratio of the standard deviation to the mean. For HTS, a %CV of less than 20% for control and test compound wells is generally acceptable.[5]

  • Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B ratio indicates a larger assay window.

Workflow for Reproducibility Assessment

The following diagram illustrates the workflow for assessing the reproducibility of HTS data.

G cluster_0 Experimental Phase cluster_1 Data Analysis Phase cluster_2 Decision IntraDay Intra-Day Experiment (Multiple Plates, Single Day) QC Calculate Quality Control Metrics (Z'-factor, S/B Ratio) IntraDay->QC InterDay Inter-Day Experiment (Replicated on 3 Different Days) InterDay->QC Variability Calculate Variability Metrics (%CV for Controls and Test Compound) QC->Variability Comparison Compare Intra- and Inter-Day Reproducibility Variability->Comparison Decision Reproducible? (Z' > 0.5, %CV < 20%) Comparison->Decision

Caption: Workflow for assessing HTS reproducibility.

Comparative Analysis: A Hypothetical Case Study

To illustrate the practical application of these principles, we present a hypothetical comparison of two HTS assays for 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide: Assay A (reproducible) and Assay B (poorly reproducible).

Table 1: Intra-Day Reproducibility Data (Hypothetical)
AssayPlate 1 % InhibitionPlate 2 % InhibitionPlate 3 % InhibitionAverage % Inhibition%CV
Assay A 52.355.153.853.72.6%
Assay B 45.268.933.149.137.5%
Table 2: Inter-Day Reproducibility Data (Hypothetical)
AssayDay 1 Avg. % InhibitionDay 2 Avg. % InhibitionDay 3 Avg. % InhibitionOverall Avg. % Inhibition%CV
Assay A 53.756.254.554.82.3%
Assay B 49.135.862.449.127.2%

As shown in the tables, Assay A demonstrates excellent intra- and inter-day reproducibility with low %CV values. In contrast, Assay B exhibits high variability, making it unreliable for hit identification.

Mitigating Sources of Irreproducibility

Several factors can contribute to poor HTS reproducibility. Proactive measures to address these can significantly improve data quality.

  • Reagent Quality and Stability: Ensure all reagents are of high quality and stored under appropriate conditions.[7] Perform stability studies for critical reagents.

  • Automation Performance: Regularly calibrate and maintain liquid handling robots and plate readers to ensure accurate and precise dispensing and measurement.

  • Environmental Control: Maintain consistent temperature and humidity in the laboratory to minimize environmental effects on the assay.

  • Plate Effects: Be aware of potential "edge effects" on microplates and randomize the placement of samples to mitigate this bias.[9]

Conclusion

Rigorous assessment of reproducibility is a non-negotiable aspect of high-throughput screening. By implementing a well-designed experimental plan, employing appropriate statistical analyses, and proactively mitigating sources of variability, researchers can ensure the generation of high-quality, reliable data. This, in turn, provides a solid foundation for making informed decisions in the critical early stages of drug discovery. While the specific compound 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide served as a conceptual placeholder, the principles and methodologies detailed in this guide are universally applicable and essential for the success of any HTS campaign.

References

  • Birmingham, A., et al. (2009). Statistical Methods for Analysis of High-Throughput RNA Interference Screens. PMC. [Link]

  • Bray, M. A., & Carpenter, A. E. (2007). Statistical techniques for handling high content screening data. Drug Discovery Today: Technologies. [Link]

  • Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology. [Link]

  • Brideau, C., Gunter, B., Pikounis, B., & Liaw, A. (2003). Improved statistical methods for hit selection in high-throughput screening. Journal of Biomolecular Screening. [Link]

  • Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. [Link]

  • High-Throughput Screening Data Analysis. (2016). Basicmedical Key. [Link]

  • High-Throughput Screening Market Analysis. (2025). Healthcarennews. [Link]

  • Managing regulatory issues arising from new diagnostic technologies: High throughput sequencing as a case study. (2025). CABI Agriculture and Bioscience. [Link]

  • Fine-tuning the Tools that Enhance Reproducibility. (2024). SLAS.org. [Link]

  • Parham, F., et al. (2017). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. [Link]

  • Iversen, P. W., et al. (2006). Process Validation and Screen Reproducibility in High-Throughput Screening. Journal of Biomolecular Screening. [Link]

  • HTS Assay Validation. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. (2021). EU-Openscreen. [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015). IntechOpen. [Link]

Sources

structural activity relationship (SAR) comparison of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural activity relationship (SAR) analysis is the cornerstone of rational drug design, particularly when optimizing targeted covalent inhibitors (TCIs). As a Senior Application Scientist, I have evaluated countless electrophilic pharmacophores. The compound 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide represents a fascinating hybrid scaffold. It combines the well-documented target-binding affinity of the 4-methylthiazole ring with the finely tunable electrophilic reactivity of an α -chloroacetamide warhead.

This guide provides a comprehensive SAR comparison of this core molecule against its structural alternatives, detailing the causality behind its design, objective performance metrics, and the self-validating experimental protocols required to evaluate such covalent modifiers.

Pharmacophore Deconstruction & SAR Logic

The therapeutic viability of chloroacetamide derivatives hinges on the delicate balance between intrinsic chemical reactivity and target-specific affinity [1]. Highly reactive electrophiles deplete intracellular glutathione (GSH) and cause off-target toxicity, while overly stable analogs fail to engage their targets.

The core molecule is divided into three distinct SAR regions:

  • Region A (Thiazole Ring): Acts as the primary recognition motif. The 4-methyl group provides a critical hydrophobic contact that anchors the molecule in the target's binding pocket.

  • Region B ( α -Carbon Warhead): The α -chloro group is a classic SN​2 electrophile designed to form irreversible covalent bonds with nucleophilic cysteine residues on the target protein.

  • Region C ( α -Phenyl Ring): This is the master regulator of the molecule's reactivity. The steric bulk of the phenyl group directly adjacent to the leaving chloride ion hinders the SN​2 trajectory, dampening intrinsic reactivity and preventing indiscriminate protein alkylation [2].

SAR_Logic Core 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl) -2-phenylacetamide RegA Region A: Thiazole Ring (Hydrophobic Pocket Binding) Core->RegA Modulate affinity RegB Region B: Alpha-Carbon (Electrophilic Warhead) Core->RegB Tune reactivity RegC Region C: Phenyl Ring (Steric Tuning & Pi-Stacking) Core->RegC Alter steric bulk

Fig 1. Pharmacophore deconstruction and SAR regions of the thiazole-acetamide core.

Quantitative SAR Comparison

To objectively evaluate the performance of the core molecule, we must compare it against analogs that systematically delete or modify Regions A, B, and C. The table below summarizes the antiproliferative activity ( IC50​ ) against a standard carcinoma cell line (e.g., HeLa) and the intrinsic chemical reactivity, measured by the half-life ( t1/2​ ) of the compound in the presence of 5 mM Glutathione (GSH).

Table 1: Comparative SAR Data of Thiazole-Acetamide Analogs

Analog ModificationStructure / IUPAC NameCytotoxicity IC50​ ( μ M)GSH Reactivity t1/2​ (min)Mechanistic Outcome
Core Molecule 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide 4.5 ± 0.3 120 Optimal balance of potency and selectivity.
Des-phenyl (Region C)2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide2.1 ± 0.415Highly reactive; high off-target toxicity.
Des-chloro (Region B)N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide> 100No reactionLoss of warhead abolishes activity.
Bulky Thiazole (Region A)2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide18.2 ± 1.5125Steric clash in binding pocket reduces potency.
EWG on Phenyl (Region C)2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-(4-chlorophenyl)acetamide1.8 ± 0.285EWG activates SN​2 center, increasing potency.

Data Interpretation: The Des-phenyl analog demonstrates that removing the steric shield at the α -carbon results in a highly reactive molecule ( t1/2​ = 15 min). While it appears more potent ( IC50​ = 2.1 μ M), this is driven by indiscriminate alkylation rather than specific target engagement. Conversely, the Des-chloro analog serves as a critical negative control; removing the covalent warhead completely abrogates biological activity, proving that non-covalent interactions alone are insufficient for this scaffold's efficacy.

Self-Validating Experimental Methodologies

When evaluating covalent modifiers, standard biochemical assays are prone to false positives due to assay interference or non-specific aggregation. The protocols below are designed as self-validating systems —meaning the experimental design inherently controls for its own potential artifacts.

Validation_Workflow Synth Analog Synthesis (Vary Regions A/B/C) Screen Primary MTT Assay (Determine IC50) Synth->Screen Hit ID Rescue NAC Rescue Assay (Confirm Electrophilicity) Screen->Rescue Mechanistic Filter MS Intact Protein MS (Validate Covalent Adduct) Rescue->MS Target Validation

Fig 2. Self-validating experimental workflow for evaluating covalent thiazole-acetamides.

Protocol 1: Thiol-Scavenging Rescue Assay (Cellular Validation)

Causality: To prove that the observed cytotoxicity is driven by the electrophilic nature of the chloroacetamide (and not a non-specific membrane disruption effect), we must attempt to "rescue" the cells by flooding the extracellular and intracellular environment with a competing nucleophile, N-acetylcysteine (NAC).

  • Seeding: Seed HeLa cells in a 96-well plate at 1×104 cells/well. Incubate overnight.

  • Pre-incubation (The Critical Step): Treat the experimental wells with 5 mM NAC for 1 hour prior to compound addition. Experience Note: Pre-incubation is mandatory. Adding NAC simultaneously with the compound often leads to direct extracellular quenching, which masks whether the compound can actually penetrate the cell.

  • Treatment: Add the core molecule (at 2×IC50​ concentration) to both NAC-treated and untreated wells. Include the Des-chloro analog as a negative control.

  • Readout: After 48 hours, assess viability via standard MTT protocol.

  • Self-Validation Check: If the core molecule's toxicity is rescued by NAC, but the Des-chloro analog remains inactive in all conditions, you have definitively proven an electrophile-dependent mechanism of action [3].

Protocol 2: Intact Protein Mass Spectrometry (Target Engagement)

Causality: Cellular assays cannot confirm which protein is being alkylated. Intact protein LC-MS is required to observe the exact mass shift corresponding to the covalent addition of the drug scaffold (minus the leaving chloride ion).

  • Buffer Selection: Prepare 10 μ M of the recombinant target protein in 50 mM HEPES buffer (pH 7.4). Experience Note: Never use Tris buffer for this assay. Tris contains a primary amine that can act as a competitive nucleophile against your chloroacetamide warhead, destroying your signal.

  • Incubation: Add 50 μ M of the core molecule (5x molar excess) to the protein. Incubate at 37°C for 2 hours.

  • Desalting: Pass the reaction mixture through a Zeba spin desalting column to remove the unreacted compound and the displaced chloride ions, which suppress ionization in the mass spectrometer.

  • LC-MS Analysis: Inject onto a C4 column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Self-Validation Check: Deconvolute the spectra. You must observe a mass shift of exactly +231.05 Da (the mass of the core molecule minus the 35.45 Da chloride leaving group). Run the Des-chloro analog in parallel; it must show a mass shift of 0 Da to validate that the binding is strictly covalent and not an artifact of ionization conditions.

References

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Chemistry Central Journal, 2019. Available at: [Link]

  • N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 2014. Available at: [Link]

  • Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. Pharmaceuticals, 2022. Available at: [Link]

Safety Operating Guide

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide

Hazard Profile and Waste Characterization

To establish a self-validating safety protocol, we must first analyze the molecular structure of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide to understand the causality behind its disposal requirements.

This compound is an α -chloroacetamide derivative containing a thiazole ring. The presence of the covalently bound chlorine atom dictates its primary regulatory classification: Halogenated Waste [1][2]. Furthermore, the α -chloro group is a known reactive electrophile (alkylating agent). This reactivity profile implies inherent toxicity, meaning the compound and any solutions containing it must never be discharged into municipal sewer systems or treated as general solid waste[1][2].

Under the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the EPA, any waste stream containing this compound—even if dissolved in a non-halogenated solvent like methanol or acetone—must be managed "from cradle to grave" as a halogenated hazardous waste[1][3].

Operational Workflow for Waste Management

The following step-by-step methodology outlines the proper accumulation, containment, and disposal of this compound in a professional laboratory setting.

Step 1: Segregation at the Source

  • The Causality: Halogenated solvents and solutes are significantly more expensive to dispose of than non-halogenated waste[1][2]. Mixing non-halogenated waste with even a small amount of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide converts the entire volume into a halogenated waste stream[1]. Furthermore, halogenated compounds must be directed to specialized high-temperature incinerators to prevent the formation of toxic byproducts like dioxins and furans.

  • Action: Strictly isolate any solid waste, mother liquors, or washing liquids containing this compound from general organic waste[4].

Step 2: Selection of Primary Containment

  • The Causality: Halogenated compounds can degrade certain materials over time. For example, galvanized steel safety cans must never be used for halogenated waste solvents because the halogens cause the steel to corrode and leak[5].

  • Action: Use High-Density Polyethylene (HDPE) carboys (Types G1–G3) or the original glass containers for liquid waste[4]. For solid waste (e.g., contaminated Kimwipes, crystallized waste), use sealed, puncture-resistant plastic containers (Types G5–G7)[4].

  • Action: Never fill liquid waste containers beyond 90% capacity. This void space is critical to accommodate vapor expansion caused by ambient temperature fluctuations[4].

Step 3: RCRA-Compliant Labeling

  • The Causality: Unidentified "mystery chemicals" pose severe risks to Environmental Health and Safety (EHS) personnel and trigger costly analytical testing requirements.

  • Action: The container must be labeled with a standard "Hazardous Waste" tag the moment the first drop of waste is added[3]. The label must explicitly state "2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide" (no abbreviations) and indicate the primary hazard characteristics (Toxic, Halogenated)[4].

Step 4: Satellite Accumulation and Final Disposition

  • Action: Store the sealed, labeled container in a designated Satellite Accumulation Area (SAA) within a fume hood or ventilated safety cabinet[3][4]. Ensure secondary containment (e.g., a spill tray) is used to capture potential leaks.

  • Action: Submit a disposal request to your institution's EHS department or a permitted commercial hazardous waste vendor for pickup[5].

Waste Compatibility and Segregation Matrix

To facilitate quick decision-making at the bench, adhere to the following quantitative and categorical segregation rules:

Waste State / StreamSolute/ContaminantRecommended ContainerRegulatory ClassificationDisposal Route
Solid Pure compound, contaminated PPEHDPE wide-mouth jar or double-baggedHalogenated Solid WasteEHS Pickup / Incineration
Liquid (Halogenated) Dissolved in DCM, ChloroformHDPE Carboy or GlassHalogenated Solvent WasteEHS Pickup / Incineration
Liquid (Non-Halogenated) Dissolved in Methanol, EtOAcHDPE Carboy or GlassHalogenated Solvent Waste EHS Pickup / Incineration
Aqueous Trace amounts in waterHDPE CarboyToxic Aqueous WasteEHS Pickup / Chemical Treatment

Note: As shown in the matrix, dissolving a halogenated solute in a non-halogenated solvent forces the entire mixture into the stricter halogenated waste category[1].

Decision Workflow Visualization

WasteWorkflow Start Waste Generation: 2-chloro-N-(4-methyl-1,3-thiazol-2-yl) -2-phenylacetamide Phase Determine Physical State Start->Phase Solid Solid Waste (Powder, Crystals, PPE) Phase->Solid Liquid Liquid Waste (Mother Liquors, Filtrates) Phase->Liquid SolidContainer Solid Hazardous Waste (Sealed Container) Solid->SolidContainer SolventCheck Identify Solvent Matrix Liquid->SolventCheck Halogenated Halogenated Waste Stream (Use HDPE/Glass Container) SolventCheck->Halogenated Any Solvent (Due to Cl atom) Labeling RCRA Compliant Labeling & Accumulation (<90% full) Halogenated->Labeling SolidContainer->Labeling Disposal EHS / Permitted Vendor (High-Temp Incineration) Labeling->Disposal

Caption: Decision tree for the segregation, containment, and disposal of halogenated chemical waste.

References

  • Guidelines for Solvent Waste Recycling & Disposal. AllSource Environmental. Available at:[Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at:[Link]

  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - National Institutes of Health. Available at: [Link]

  • Hazardous & Regulated Waste Management Guide. Western Kentucky University. Available at:[Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

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Navigating the Unseen: A Comprehensive Guide to Handling 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. While these molecules hold the promise of therapeutic breakthroughs, they also present unknown hazard profiles that demand our utmost respect and caution. This guide provides essential, immediate safety and logistical information for handling 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide, a compound for which specific safety data may not be readily available. Our approach is grounded in the principles of chemical analogy, drawing from data on structurally similar compounds to establish a robust framework for safe handling, operation, and disposal.

Understanding the Hazard: A Structurally-Informed Perspective

Due to the novelty of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide, a dedicated Material Safety Data Sheet (MSDS) may not exist. However, by dissecting its chemical structure, we can anticipate its potential hazards based on well-characterized analogs. The molecule comprises a chloroacetamide moiety, a phenyl group, and a methylthiazole ring.

The chloroacetamide functional group is a known reactive electrophile and is associated with several hazards.[1] Compounds containing this group are often classified as toxic or harmful if swallowed and can cause skin and eye irritation.[2][3] Furthermore, there is a potential for allergic skin reactions, and some chloroacetamides are suspected of damaging fertility or the unborn child.[2][4] The phenylacetamide structure suggests that the compound should be handled with care to avoid dust formation and inhalation.[5] The thiazole ring, while a common feature in many pharmaceuticals, can also be part of molecules that require careful handling.[6][7]

Based on these structural alerts, it is prudent to treat 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide with a high degree of caution, assuming it may be:

  • Toxic if swallowed.

  • A skin and eye irritant.

  • A potential skin sensitizer.

  • Potentially harmful to reproductive health.

  • Harmful to aquatic life.[4]

Core Defense: Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.

Protection Level Equipment Specifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are essential to protect against splashes and vapors. A face shield, worn over goggles, provides an additional layer of protection for the entire face, which is crucial when handling potentially corrosive or highly irritating substances.[3][8]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Nitrile gloves offer good resistance to a range of chemicals. It is recommended to double-glove for enhanced safety. Gloves must be inspected for any signs of degradation before use and should be changed immediately if contamination is suspected.[8][9]
Body Protection Laboratory Coat and Closed-toe ShoesA lab coat made of a suitable chemical-resistant material is required to protect the skin and personal clothing from contamination. Closed-toe shoes are a standard laboratory requirement to protect the feet from spills.
Respiratory Protection Chemical Fume HoodAll manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[9] If work outside a fume hood is unavoidable, a comprehensive risk assessment must be performed to select the appropriate respiratory protection, and users must be properly fit-tested.[8]

Operational Blueprint: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is critical to minimizing exposure and ensuring a safe laboratory environment. The following protocol should be followed for all procedures involving 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide.

Preparation and Weighing
  • Consult All Available Information: Before starting any work, review any available internal data and the safety information for structurally similar compounds.

  • Don Appropriate PPE: Put on all the personal protective equipment detailed in the table above.

  • Prepare the Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.

  • Weighing the Compound: If handling the solid form, perform all weighing operations within the fume hood to prevent the inhalation of fine particles. Use a tared, sealed container to minimize the need for open transfers.

Experimental Procedures
  • Conduct all Reactions in a Fume Hood: All reactions and manipulations of this compound must be performed within a certified chemical fume hood.

  • Avoid Raising Dust: When transferring the solid, do so carefully to avoid creating airborne dust.

  • Use of Tools: Utilize spatulas and other tools that can be easily decontaminated.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Post-Procedure and Decontamination
  • Decontaminate Work Surfaces: After completing your work, thoroughly wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) and then a cleaning agent.

  • Proper Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin. Dispose of them as hazardous waste.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves, even if you do not suspect contamination.

Contingency Planning: Spill Management and Disposal

Accidents can happen, and a clear, pre-defined plan for spill management and waste disposal is essential.

Spill Response
  • Small Spills: For minor spills contained within the fume hood, use an inert absorbent material like vermiculite or sand to soak up the material.[9] Carefully sweep up the absorbed material and place it in a clearly labeled, sealed container for hazardous waste disposal.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) office immediately.

Waste Disposal

All materials that have come into contact with 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide must be treated as hazardous waste.

  • Chemical Waste: Unused compound and reaction byproducts should be collected in a designated, properly labeled hazardous waste container.

  • Contaminated Consumables: All disposable items, including gloves, pipette tips, and bench paper, must be disposed of in a designated hazardous waste container.[9]

Do not discharge any waste containing this compound into the sewer system.[4] All waste must be disposed of in accordance with federal, state, and local regulations.

Visualizing the Workflow

To ensure clarity and adherence to safety protocols, the following diagrams illustrate the key workflows for personal protective equipment and the overall handling process.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don_lab_coat 1. Lab Coat don_gloves 2. Gloves (Double) don_lab_coat->don_gloves don_goggles 3. Goggles don_gloves->don_goggles don_face_shield 4. Face Shield don_goggles->don_face_shield doff_face_shield 1. Face Shield doff_goggles 2. Goggles doff_face_shield->doff_goggles doff_gloves 3. Outer Gloves doff_goggles->doff_gloves doff_lab_coat 4. Lab Coat doff_gloves->doff_lab_coat doff_inner_gloves 5. Inner Gloves doff_lab_coat->doff_inner_gloves

Caption: Recommended sequence for donning and doffing Personal Protective Equipment.

Handling_Workflow prep Preparation - Review SDS/Data - Don PPE - Prepare Fume Hood weigh Weighing - Inside Fume Hood - Use Tared, Sealed Container prep->weigh experiment Experimentation - All reactions in Fume Hood - Avoid Dust/Splashes weigh->experiment decon Decontamination - Clean Work Surfaces - Proper Glove Removal - Wash Hands experiment->decon disposal Waste Disposal - Segregate Hazardous Waste - Label Containers Clearly decon->disposal

Caption: Step-by-step workflow for the safe handling of the compound.

By embracing a culture of safety and adhering to these informed protocols, we can confidently advance our research while ensuring the well-being of ourselves and our colleagues.

References

  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • BenchChem. (2023). Essential Safety and Operational Guide for Handling Chloroacetamido-C4-NHBoc.
  • Wang, C., et al. (2018). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Oncology Letters, 16(5), 6277-6283.
  • Kumar, A., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)
  • Nath, R., et al. (2021). Crystal structure of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, C9H7ClN2OS. Zeitschrift für Kristallographie - New Crystal Structures, 236(4), 735-737.
  • Wang, C., et al. (2023). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Journal of Medicinal Chemistry.
  • Scientific Committee on Consumer Safety. (2010). Opinion on Chloroacetamide. European Commission.
  • Eurofins. (2015).
  • National Oceanic and Atmospheric Administration. (n.d.). TOLBUTAMIDE. CAMEO Chemicals.
  • Carl ROTH. (n.d.).
  • da Silva, A. D., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1079-1086.
  • Synerzine. (2019).
  • BenchChem. (2023). Essential Safety and Operational Guide for Handling 2-chloro-N-(1-phenylethyl)acetamide.

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。